1-Bromo-2,3-dimethylpentane
Description
Structure
3D Structure
Properties
CAS No. |
7485-44-1 |
|---|---|
Molecular Formula |
C7H15Br |
Molecular Weight |
179.10 g/mol |
IUPAC Name |
1-bromo-2,3-dimethylpentane |
InChI |
InChI=1S/C7H15Br/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZOMSTPBAJSHBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CBr |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 1-Bromo-2,3-dimethylpentane from 2,3-dimethylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-bromo-2,3-dimethylpentane from its corresponding primary alcohol, 2,3-dimethylpentan-1-ol. This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expected analytical data, designed for professionals in the fields of chemical research and drug development.
Introduction
This compound is a branched alkyl halide that can serve as a valuable building block in organic synthesis. Its structure offers potential for the introduction of the 2,3-dimethylpentyl moiety into larger molecules, a feature of interest in the design of novel therapeutic agents and other functional organic materials. The synthesis from the readily available 2,3-dimethylpentan-1-ol is a straightforward and common transformation in organic chemistry.
Reaction Overview
The conversion of 2,3-dimethylpentan-1-ol, a primary alcohol, to this compound is most effectively achieved using phosphorus tribromide (PBr₃). This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The phosphorus tribromide acts as a dehydrating and brominating agent, activating the hydroxyl group to facilitate its displacement by a bromide ion.
A key advantage of using PBr₃ is that it avoids the formation of carbocation intermediates, thus preventing potential rearrangements that can occur with other brominating agents like hydrobromic acid (HBr).[1] The Sₙ2 nature of the reaction ensures a direct conversion of the primary alcohol to the primary alkyl bromide.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the reaction mechanism and a typical experimental workflow for the synthesis and purification of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2,3-dimethylpentan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dimethylpentan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 eq) to the stirred solution via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully quench the reaction by slowly adding cold deionized water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the expected product.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2,3-dimethylpentan-1-ol | C₇H₁₆O | 116.20 | Colorless liquid |
| This compound | C₇H₁₅Br | 179.10 | Colorless liquid |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.4 (t, 2H, -CH₂Br), ~1.7-1.9 (m, 1H, -CH-), ~1.3-1.5 (m, 2H, -CH₂-), ~0.8-1.0 (m, 9H, 3 x -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~35-40 (-CH₂Br), ~40-45 (-CH-), ~30-35 (-CH₂-), ~10-25 (multiple -CH₃ signals) |
| IR (neat) | ν (cm⁻¹): ~2960-2850 (C-H stretch), ~1460 (C-H bend), ~1250 (C-H wag), ~650 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z: 178/180 (M⁺, M⁺+2, characteristic bromine isotope pattern), fragments corresponding to loss of Br and alkyl chain cleavage. |
Note: The predicted spectroscopic data is based on the analysis of structurally similar compounds and may vary slightly from experimental results.
Safety Considerations
-
Phosphorus tribromide is a corrosive and toxic substance. It reacts violently with water. Handle PBr₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
The reaction is exothermic and should be cooled appropriately during the addition of PBr₃.
Conclusion
The synthesis of this compound from 2,3-dimethylpentan-1-ol using phosphorus tribromide is an efficient and reliable method. The Sₙ2 reaction mechanism ensures a clean conversion without skeletal rearrangements, providing a valuable synthetic intermediate for further chemical transformations. The provided protocol and analytical data serve as a comprehensive guide for researchers in the successful execution and characterization of this synthesis.
References
chemical and physical properties of 1-Bromo-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2,3-dimethylpentane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established principles of organic chemistry to present estimated properties, detailed experimental protocols for its synthesis and purification, and an analysis of its potential spectroscopic characteristics. Furthermore, the role of bromoalkanes in medicinal chemistry and drug development is discussed, highlighting the potential applications of this compound as a synthetic intermediate.
Chemical and Physical Properties
Table 1: Estimated and Known Physical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₇H₁₅Br | - |
| Molecular Weight | 179.10 g/mol | [1] |
| CAS Number | 7485-44-1 | [1][2][3] |
| Estimated Boiling Point | 165-175 °C | Based on the boiling point of 2,3-dimethyl-1-pentanol (B156742) (155-157 °C) and the typical increase observed upon bromination of a primary alcohol.[4][5] |
| Estimated Density | ~1.1 g/mL | Bromoalkanes are generally denser than water.[4] The density of the precursor alcohol is 0.839 g/mL.[4] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, ethanol, chloroform). | General property of bromoalkanes.[4][5] |
| Appearance | Colorless liquid (predicted). | Bromoalkanes are typically colorless liquids.[7] |
Synthesis and Purification
A common and effective method for the synthesis of 1-bromoalkanes is the nucleophilic substitution of a primary alcohol. In this case, this compound can be synthesized from 2,3-dimethyl-1-pentanol.
Synthesis of this compound from 2,3-dimethyl-1-pentanol
Experimental Protocol:
This protocol is adapted from general procedures for the synthesis of primary bromoalkanes from primary alcohols using phosphorus tribromide (PBr₃).
Materials:
-
2,3-dimethyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-1-pentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Purification
The primary method for purifying this compound is fractional distillation.[8][9] The purity of the collected fractions should be assessed using techniques such as gas chromatography (GC) or NMR spectroscopy.
Spectroscopic Properties
While experimental spectra for this compound are not widely available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons and overlapping signals in the alkyl region. Based on the structure and comparison with 1-bromo-2,3-dimethylbutane, the following approximate chemical shifts are predicted:
-
-CH₂Br (C1): A multiplet around 3.3-3.5 ppm.
-
-CH- (C2 and C3): Multiplets in the range of 1.5-2.0 ppm.
-
-CH₂- (C4): A multiplet around 1.2-1.4 ppm.
-
-CH₃ (C5, and methyls at C2 and C3): Doublets and a triplet in the range of 0.8-1.1 ppm.
¹³C NMR: The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
-CH₂Br (C1): ~35-45 ppm.
-
Alkyl carbons (C2-C5 and methyls): ~10-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-H bending (alkane): 1350-1470 cm⁻¹
-
C-Br stretching: 500-600 cm⁻¹[10]
Mass Spectrometry (MS)
The mass spectrum is expected to exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11][12][13] Common fragmentation patterns for bromoalkanes include the loss of a bromine radical (M - Br)⁺ and cleavage of the carbon-carbon chain.[11][12]
Reactivity and Applications in Drug Development
Bromoalkanes are versatile intermediates in organic synthesis and play a significant role in drug development.[14] Their utility stems from the reactivity of the carbon-bromine bond, which allows for a variety of chemical transformations.
Nucleophilic Substitution and Grignard Reagent Formation
This compound can undergo nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile. This allows for the introduction of various functional groups.
Furthermore, it can be used to prepare a Grignard reagent by reacting with magnesium metal in an ethereal solvent.[15] This organometallic reagent is a powerful nucleophile for forming new carbon-carbon bonds, a fundamental process in the synthesis of complex drug molecules.[15][16][17][18]
Caption: Synthesis of a Grignard reagent and subsequent reaction.
Role as an Alkylating Agent
The electrophilic nature of the carbon atom bonded to the bromine makes this compound a potential alkylating agent. In drug synthesis, alkylating agents are used to introduce alkyl groups onto nucleophilic atoms such as oxygen, nitrogen, or sulfur in a target molecule. This can be a key step in building the carbon skeleton of a drug or modifying its properties.
Caption: General schematic of an SN2 alkylation reaction.
Safety and Handling
As with all bromoalkanes, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Bromoalkanes are generally considered to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
Conclusion
This compound is a chiral bromoalkane with potential applications as a building block in organic synthesis, particularly in the field of drug discovery and development. While specific experimental data for this compound is limited, its properties and reactivity can be reliably estimated from related compounds and general chemical principles. The synthetic protocols and predicted spectroscopic data provided in this guide offer a valuable resource for researchers interested in the synthesis and utilization of this and similar branched-chain haloalkanes. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties.
References
- 1. 7485-44-1|this compound|BLD Pharm [bldpharm.com]
- 2. 7485-44-1(Pentane, 1-bromo-2,3-dimethyl-) | Kuujia.com [pt.kuujia.com]
- 3. 7485-44-1_1-bromo-2,3-dimethylpentaneCAS号:7485-44-1_this compound【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 4. 2,3-Dimethyl-1-pentanol | C7H16O | CID 25006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2,3-DIMETHYL-1-PENTANOL | 10143-23-4 [chemicalbook.com]
- 7. 2,3-DIMETHYL-1-PENTANOL CAS#: 10143-23-4 [m.chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide [franklychemistry.co.uk]
- 10. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. benchchem.com [benchchem.com]
- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of 1-Bromo-2,3-dimethylpentane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Bromo-2,3-dimethylpentane, a halogenated alkane of interest in synthetic organic chemistry. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from established spectroscopic principles and analysis of analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of the expected spectral characteristics of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum is predicted to exhibit signals corresponding to the seven distinct proton environments in the molecule. Chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the alkyl substitution pattern.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| H-1 | ~ 3.3 - 3.5 | 2H | Doublet of Doublets (dd) |
| H-2 | ~ 1.8 - 2.0 | 1H | Multiplet (m) |
| H-3 | ~ 1.5 - 1.7 | 1H | Multiplet (m) |
| H-4 | ~ 1.2 - 1.4 | 2H | Multiplet (m) |
| H-5 | ~ 0.9 | 3H | Triplet (t) |
| 2-CH₃ | ~ 1.0 | 3H | Doublet (d) |
| 3-CH₃ | ~ 0.9 | 3H | Doublet (d) |
¹³C NMR (Carbon NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show seven unique signals, one for each carbon atom in the molecule.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 40 - 45 |
| C-2 | ~ 45 - 50 |
| C-3 | ~ 35 - 40 |
| C-4 | ~ 25 - 30 |
| C-5 | ~ 10 - 15 |
| 2-CH₃ | ~ 15 - 20 |
| 3-CH₃ | ~ 15 - 20 |
IR (Infrared) Spectroscopy
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 2850 - 3000 | Strong | C-H stretching (alkane) |
| 1450 - 1470 | Medium | C-H bending (CH₂ and CH₃) |
| 1370 - 1385 | Medium | C-H bending (CH₃) |
| 560 - 650 | Strong | C-Br stretching |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a bromoalkane. The presence of bromine will be indicated by the isotopic pattern of the molecular ion (M+ and M+2 peaks of nearly equal intensity).
| m/z | Proposed Fragment |
| 178/180 | [C₇H₁₅Br]⁺ (Molecular Ion, M⁺) |
| 99 | [M - Br]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution should be clear and homogeneous.[1] Transfer the solution to an 8-inch NMR tube.[1]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity.
-
¹H NMR Acquisition : A standard single-pulse experiment is typically used. The spectral width should encompass the expected range of proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
IR Spectroscopy
For a liquid sample, the spectrum can be obtained "neat" (undiluted).[2]
-
Sample Preparation (Thin Film Method) : Place a drop of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[2][3] Place a second salt plate on top to create a thin liquid film between the plates.[2][3]
-
Background Spectrum : Run a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.
-
Sample Analysis : Place the "sandwich" of salt plates in the sample holder of the IR spectrometer.[2] Irradiate the sample with infrared light and record the spectrum.[4] Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. The y-axis is typically reported in percent transmittance (%T) and the x-axis in wavenumbers (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[5][6]
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[7] This causes the molecules to lose an electron, forming a positively charged molecular ion (radical cation).[5][8]
-
Fragmentation : The high energy of the molecular ions causes them to be unstable, and they fragment into smaller, positively charged ions and neutral radicals.[8]
-
Mass Analysis : The positively charged ions are accelerated and then deflected by a magnetic field.[6][7] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[6][7]
-
Detection : An electron multiplier detects the ions, and the signal is amplified. The instrument records the relative abundance of each ion at a specific m/z value.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizations
Spectroscopic Analysis Workflow
Caption: A logical workflow for the spectroscopic characterization of an organic compound.
Predicted Mass Spectrometry Fragmentation
Caption: Major predicted fragmentation pathways for this compound in EI-MS.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. ursinus.edu [ursinus.edu]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
CAS number and IUPAC name for 1-Bromo-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a concise overview of the chemical properties and expected reactivity of 1-Bromo-2,3-dimethylpentane. Due to the limited availability of published data for this specific compound, this document also presents general principles and experimental approaches applicable to primary bromoalkanes, offering a predictive framework for its chemical behavior.
Chemical Identification
The IUPAC name for the compound is This compound .[1] It is registered under the CAS number 7485-44-1 .
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models. The following table summarizes key computed properties.
| Property | Value | Source |
| Molecular Formula | C7H15Br | PubChem[1] |
| Molecular Weight | 179.10 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem |
Experimental Protocols
General Synthesis of Primary Bromoalkanes from Alcohols
A standard method for synthesizing primary bromoalkanes is through the reaction of the corresponding primary alcohol with a brominating agent, such as hydrogen bromide generated in situ.[2][3][4]
Reaction:
R-CH₂-OH + HBr → R-CH₂-Br + H₂O
Generalized Protocol:
-
The primary alcohol (e.g., 2,3-dimethyl-1-pentanol) is treated with a mixture of sodium or potassium bromide and a strong, non-oxidizing acid like concentrated phosphoric(V) acid, or carefully with concentrated sulfuric acid.[4][5]
-
The mixture is heated under reflux. The hydrogen bromide generated in situ reacts with the alcohol.[4]
-
The resulting bromoalkane, being volatile, can be distilled from the reaction mixture.[5]
-
The distillate is then washed with water, a dilute sodium bicarbonate solution to remove any acidic impurities, and finally with water again.
-
The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) and purified by fractional distillation.
Biological Activity and Signaling Pathways
There is no documented evidence in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. Halogenated hydrocarbons can exhibit a range of biological effects, but specific data for this compound is absent.
Chemical Reactivity
As a primary bromoalkane, this compound is expected to undergo reactions typical for this class of compounds, primarily nucleophilic substitution and elimination reactions.[6][7]
-
Nucleophilic Substitution (Sₙ2): Primary bromoalkanes are excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions. This is due to the relatively unhindered nature of the carbon atom bonded to the bromine, allowing for backside attack by a nucleophile. Common nucleophiles include hydroxide, alkoxides, cyanide, and ammonia.[6][8]
-
Elimination (E2): Elimination reactions can also occur, particularly in the presence of a strong, sterically hindered base and at higher temperatures.[7][9] This would result in the formation of an alkene.
The following diagram illustrates the logical workflow of the expected reactivity of this compound.
References
- 1. This compound | C7H15Br | CID 22955476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 3. physicsandmathstutor.com [physicsandmathstutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Potential Hazards and Safety Precautions for 1-Bromo-2,3-dimethylpentane
This technical guide provides an in-depth overview of the potential hazards and recommended safety precautions for 1-Bromo-2,3-dimethylpentane, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, this guide extrapolates information from analogous brominated alkanes to provide a comprehensive safety profile.
Potential Hazards
Based on data from similar compounds, this compound is anticipated to be a flammable liquid that can cause irritation to the skin, eyes, and respiratory system. Ingestion may be harmful.[1][2][3][4] The primary hazards are summarized below.
Health Hazards:
-
Eye Irritation: Likely to cause serious eye irritation.[1][2][3]
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[2][3][4]
-
Harmful if Swallowed: Ingestion of this compound may be harmful.[1][2]
Physical Hazards:
-
Flammable Liquid and Vapor: The compound is expected to be a flammable liquid, with vapors that can form explosive mixtures with air.[2][3][4] Vapors may travel to a source of ignition and flash back.[2][5]
Environmental Hazards:
Physical and Chemical Properties
The following table summarizes the physical and chemical properties of structurally similar compounds to provide an estimation for this compound.
| Property | 1-Bromo-3-methylpentane | 1-Bromopentane | 1-Bromo-3,3-dimethylbutan-2-one | 1-Bromo-3-methylbut-2-ene |
| Molecular Formula | C6H13Br | C5H11Br | C6H11BrO | C5H9Br |
| Molecular Weight | 165.07 g/mol [6] | - | - | - |
| Boiling Point | 144°C at 760 mmHg[7] | - | 189 - 192 °C @ 760 mmHg[8] | 82 - 83 °C (200 hPa) |
| Flash Point | 40.1°C[7] | 31°C[3] | 75 °C / 167 °F[8] | - |
| Density | 1.169 g/cm³[7] | - | 1.330 g/cm³[8] | 1.29 g/mL (20 °C) |
Experimental Protocols
Specific experimental protocols for determining the hazards of this compound are not available. However, the data presented for analogous compounds are typically determined using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or similar regulatory bodies.
-
Flash Point: Determined using methods like the Cleveland Open Cup or Pensky-Martens Closed Cup testers.
-
Acute Toxicity (e.g., LD50): Typically determined through studies on laboratory animals, such as rats or mice, via oral, dermal, or inhalation routes.
-
Skin and Eye Irritation: Assessed through in vivo (e.g., Draize test) or in vitro methods.
Recommended Safety Precautions
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7][9]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][4][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][9]
-
Keep away from heat and sources of ignition.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[3][5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[3]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[2][4] Do not allow product to enter drains.[2]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7]
-
In Case of Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][7]
Logical Workflow for Hazard Assessment
The following diagram illustrates a generalized workflow for assessing the potential hazards of a chemical substance like this compound.
Caption: Generalized workflow for chemical hazard assessment.
References
- 1. canbipharm.com [canbipharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Bromo-3-methylpentane | CAS#:51116-73-5 | Chemsrc [chemsrc.com]
- 7. 1-BROMO-3-METHYLPENTANE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Solubility of 1-Bromo-2,3-dimethylpentane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2,3-dimethylpentane in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility predictions based on structural analogy, the underlying principles of solubility for halogenated hydrocarbons, and detailed experimental protocols for precise solubility determination.
Core Concepts: Understanding the Solubility of this compound
This compound (C₇H₁₅Br) is a branched alkyl halide. Its molecular structure is the primary determinant of its solubility. The molecule consists of a seven-carbon branched alkyl group and a single bromine atom. The principle of "like dissolves like" is fundamental to understanding its solubility profile.
The dominant feature of this compound is its nonpolar alkyl backbone. This structure leads to significant London dispersion forces, which are the primary intermolecular interactions for nonpolar molecules. Consequently, it is expected to be readily soluble in nonpolar and weakly polar organic solvents.[1][2] The forces of attraction that would be established between the haloalkane and solvent molecules of low polarity are of similar strength to the forces being broken within the solute and solvent individually.[3]
While the carbon-bromine (C-Br) bond introduces a degree of polarity to the molecule, the large, nonpolar hydrocarbon portion dominates its overall character. Therefore, its solubility in polar solvents is expected to be limited. For a halogenoalkane to dissolve in a polar solvent like water, it would need to overcome the strong hydrogen bonds between water molecules, which is energetically unfavorable as the new interactions formed would be weaker.[4]
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; both solute and solvents are non-polar hydrocarbons, leading to favorable van der Waals interactions.[2] |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | The non-polar character of both the solute and the aromatic solvents allows for effective solvation through dispersion forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers possess low polarity and can effectively solvate the non-polar alkyl portion of the molecule. |
| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Miscible | The presence of halogen atoms and similar polarities promote miscibility. Halogenated hydrocarbons are known to dissolve other halogenated hydrocarbons.[1][7] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | Although ketones have a polar carbonyl group, the surrounding alkyl groups allow for good interaction with the non-polar structure of this compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | Alcohols are polar protic solvents. While the alkyl portion of the alcohol can interact with the solute, the strong hydrogen bonding in the alcohol may limit miscibility, especially with lower-chain alcohols like methanol. Solubility is expected to increase with the alkyl chain length of the alcohol. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Sparingly Soluble | These solvents are highly polar and may not effectively solvate the large non-polar alkyl group of this compound. |
| Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a poor solvent for non-polar organic compounds like this compound.[4] |
Note: "Miscible" implies that the two substances are soluble in all proportions.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the isothermal shake-flask method is a reliable and widely used technique.[6]
Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Below is a graphical representation of the experimental workflow for determining solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: The solubility of solids in liquids generally increases with temperature. However, for liquid-liquid systems, the effect can be more complex. It is crucial to control the temperature during solubility determination.
-
Solvent Polarity: As detailed in the predicted solubility profile, the closer the polarity of the solvent is to that of this compound (which is largely non-polar), the higher the solubility will be.
-
Pressure: For liquid solutes, pressure has a negligible effect on solubility.
The logical relationship of factors influencing the solubility of an alkyl halide is depicted in the following diagram.
Caption: Logical relationship of factors influencing the solubility of this compound.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 3. Haloalkanes easily dissolve in organic solvents, why? - CBSE Class 12 - Learn CBSE Forum [ask.learncbse.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Halogenated hydrocarbons - PCC Group Product Portal [products.pcc.eu]
literature review of 1-Bromo-2,3-dimethylpentane synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for obtaining 1-Bromo-2,3-dimethylpentane, a valuable alkyl halide intermediate in organic synthesis. The document details the two principal routes: the bromination of 2,3-dimethyl-1-pentanol (B156742) and the anti-Markovnikov hydrobromination of 2,3-dimethyl-1-pentene (B165498). It includes detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams to facilitate a thorough understanding of the synthetic pathways.
Core Synthesis Methods
The synthesis of this compound can be effectively achieved through two main strategies, each starting from a different precursor. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
-
Bromination of 2,3-dimethyl-1-pentanol: This classical approach involves the substitution of the hydroxyl group of the primary alcohol, 2,3-dimethyl-1-pentanol, with a bromine atom. Several reagents can accomplish this transformation, with phosphorus tribromide (PBr₃) and mixtures of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) being the most common. These reactions typically proceed via an Sₙ2 mechanism, leading to the desired 1-bromo product with minimal risk of rearrangement.
-
Anti-Markovnikov Hydrobromination of 2,3-dimethyl-1-pentene: This method utilizes the addition of hydrogen bromide (HBr) across the double bond of 2,3-dimethyl-1-pentene. To achieve the desired regioselectivity, where the bromine atom adds to the less substituted carbon, the reaction is carried out in the presence of radical initiators, such as peroxides. This free-radical addition mechanism circumvents the formation of a carbocation intermediate that could lead to the Markovnikov product.[1][2]
Experimental Protocols
Below are detailed experimental procedures for the key synthesis methods.
Method 1: Bromination of 2,3-dimethyl-1-pentanol with Phosphorus Tribromide (PBr₃)
This procedure is adapted from general methods for the conversion of primary alcohols to alkyl bromides using PBr₃.[3][4]
Reaction Scheme:
3 C₇H₁₆O + PBr₃ → 3 C₇H₁₅Br + H₃PO₃
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2,3-dimethyl-1-pentanol (1.0 eq). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The flask is cooled in an ice bath. Phosphorus tribromide (0.4 eq) is added dropwise via the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.[5]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is cooled and then carefully poured into ice-water. The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is purified by fractional distillation.
Method 2: Anti-Markovnikov Hydrobromination of 2,3-dimethyl-1-pentene
This protocol is based on the well-established radical-initiated addition of HBr to alkenes.[2][6]
Reaction Scheme:
C₇H₁₄ + HBr --(ROOR)--> C₇H₁₅Br
Procedure:
-
Reaction Setup: A solution of 2,3-dimethyl-1-pentene (1.0 eq) in a non-polar solvent (e.g., pentane (B18724) or hexane) is placed in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Initiator Addition: A radical initiator, such as benzoyl peroxide or di-tert-butyl peroxide (0.02-0.05 eq), is added to the solution.
-
HBr Addition: The flask is cooled in an ice bath, and hydrogen bromide gas is bubbled through the solution. Alternatively, a saturated solution of HBr in acetic acid can be added dropwise. The reaction should be carried out in the absence of light to prevent unwanted side reactions.
-
Reaction: The reaction is typically stirred at 0 °C for 1-3 hours. The reaction progress can be monitored by GC analysis of aliquots.
-
Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bisulfite (to quench excess peroxides), followed by saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by fractional distillation under reduced pressure.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2,3-dimethyl-1-pentanol | C₇H₁₆O | 116.20 | 165-167 | 0.829 |
| 2,3-dimethyl-1-pentene | C₇H₁₄ | 98.19 | 92-94 | 0.716 |
| This compound | C₇H₁₅Br | 179.10 | ~170-175 (est.) | ~1.15 (est.) |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~3.4 (t, 2H, -CH₂Br), ~1.7-1.9 (m, 1H, -CH-), ~1.2-1.5 (m, 3H, -CH₂- and -CH-), ~0.8-1.0 (m, 9H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~35-40 (-CH₂Br), ~30-45 (-CH-), ~20-35 (-CH₂-), ~10-25 (-CH₃) |
| IR (neat) | 2960-2850 cm⁻¹ (C-H stretch), 1465 cm⁻¹ (C-H bend), 650-550 cm⁻¹ (C-Br stretch) |
| Mass Spectrometry (EI) | M⁺ and [M+2]⁺ isotopic peaks in a ~1:1 ratio, characteristic fragmentation pattern of alkyl bromides. |
Mandatory Visualizations
Synthesis Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Experimental Workflow for Bromination of 2,3-dimethyl-1-pentanol
Caption: Step-by-step workflow for the synthesis of this compound from its corresponding alcohol.
Mechanism of Anti-Markovnikov Hydrobromination
Caption: The radical chain mechanism for the anti-Markovnikov addition of HBr to an alkene.
References
- 1. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Electrophilic Addition of HBr to 2,3-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic addition of hydrogen bromide (HBr) to the asymmetrical alkene, 2,3-dimethyl-1-pentene (B165498). This reaction is a cornerstone of organic synthesis, demonstrating fundamental principles of regioselectivity and carbocation chemistry. This document details the reaction mechanisms under both Markovnikov and anti-Markovnikov conditions, predicts the product distribution, provides detailed experimental protocols, and presents relevant spectroscopic data for product identification.
Core Concepts: Reaction Mechanisms and Regioselectivity
The addition of HBr to 2,3-dimethyl-1-pentene can proceed through two distinct pathways, dictated by the reaction conditions. These pathways lead to different constitutional isomers, a concept known as regioselectivity.
Electrophilic Addition (Markovnikov's Rule)
In the absence of peroxides, the reaction follows an electrophilic addition mechanism. The reaction is initiated by the attack of the electron-rich double bond of the alkene on the electrophilic hydrogen of HBr. This results in the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.
For 2,3-dimethyl-1-pentene, the initial protonation can form a primary or a secondary carbocation. The formation of the secondary carbocation is significantly more favorable due to its greater stability.
However, the initially formed secondary carbocation is adjacent to a tertiary carbon. This proximity allows for a rapid 1,2-hydride shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation. This rearranged carbocation is then attacked by the bromide ion to yield the major product. The direct attack of the bromide ion on the unrearranged secondary carbocation results in the minor product.
Free Radical Addition (Anti-Markovnikov Addition)
In the presence of peroxides (e.g., benzoyl peroxide, AIBN) and light or heat, the addition of HBr to 2,3-dimethyl-1-pentene proceeds via a free radical mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond.
The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. The bromine radical then adds to the double bond in a way that forms the more stable radical intermediate, which in this case is a tertiary radical. This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, thus propagating the chain reaction.
Data Presentation: Product Distribution and Spectroscopic Data
Due to the limited availability of specific experimental data for the hydrobromination of 2,3-dimethyl-1-pentene, the following product distribution is based on well-established principles of carbocation stability and rearrangement. For illustrative purposes, quantitative data from a structurally similar alkene, 3,3-dimethyl-1-butene (B1661986), which also undergoes rearrangement, is presented. In the reaction of 3,3-dimethyl-1-butene with HBr, the major product is the rearranged 2-bromo-2,3-dimethylbutane, with only a minor amount of the unrearranged 3-bromo-2,2-dimethylbutane.[1][2] A similar outcome is expected for 2,3-dimethyl-1-pentene.
Table 1: Predicted and Illustrative Product Distribution
| Reaction Condition | Product | Predicted Distribution | Illustrative Distribution (from 3,3-dimethyl-1-butene) |
| HBr (no peroxides) | 2-Bromo-2,3-dimethylpentane (Rearranged) | Major | Major |
| 3-Bromo-2,3-dimethylpentane (Markovnikov) | Minor | Minor | |
| HBr, ROOR, heat/light | 1-Bromo-2,3-dimethylpentane (Anti-Markovnikov) | Major (often sole product) | Sole product |
Spectroscopic Data of Potential Products
The following tables summarize the expected spectroscopic data for the potential products. Where experimental data is unavailable, predicted values or data from closely related structural analogs are provided and noted as such.
Table 2: Spectroscopic Data for 2-Bromo-2,3-dimethylpentane (Rearranged Product)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR | Predicted complex multiplets in the alkyl region (δ 0.8-1.9 ppm). |
| ¹³C NMR | Predicted signals for methyl, methylene, methine, and a quaternary carbon bearing the bromine. |
| Mass Spectrometry | Molecular ion peaks (M+ and M+2) characteristic of a monobrominated compound. A mass spectrum for the similar 2-bromo-2-methylpentane (B146041) shows characteristic fragmentation patterns.[3][4] |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations (approx. 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹). C-Br stretch in the fingerprint region (approx. 500-600 cm⁻¹). |
Table 3: Spectroscopic Data for 3-Bromo-2,3-dimethylpentane (Markovnikov Product)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR | Predicted complex multiplets in the alkyl region (δ 0.8-2.0 ppm). A downfield signal for the proton on the carbon bearing the bromine. |
| ¹³C NMR | Predicted signals for methyl, methylene, and methine carbons, with a downfield shift for the carbon attached to bromine. |
| Mass Spectrometry | Molecular ion peaks (M+ and M+2) characteristic of a monobrominated compound. |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations (approx. 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹). C-Br stretch in the fingerprint region (approx. 500-650 cm⁻¹). |
Table 4: Spectroscopic Data for this compound (Anti-Markovnikov Product)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR | Predicted signals including a downfield multiplet for the -CH₂Br protons. |
| ¹³C NMR | Predicted signals with a distinct upfield signal for the -CH₂Br carbon compared to the other brominated isomers. |
| Mass Spectrometry | Molecular ion peaks (M+ and M+2) characteristic of a monobrominated compound. |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations (approx. 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹). C-Br stretch in the fingerprint region (approx. 515-690 cm⁻¹). |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis of the predicted products from 2,3-dimethyl-1-pentene.
Protocol for Markovnikov Addition of HBr
This protocol is adapted from procedures for the hydrobromination of similar alkenes.
Objective: To synthesize 2-bromo-2,3-dimethylpentane as the major product.
Materials:
-
2,3-dimethyl-1-pentene
-
30-48% HBr in acetic acid or a solution of HBr gas in a non-polar solvent (e.g., pentane (B18724) or dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Drying tube
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2,3-dimethyl-1-pentene in a minimal amount of a dry, non-polar solvent like dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a stoichiometric equivalent of HBr (as a solution in acetic acid or bubbled as a gas) to the stirred alkene solution.
-
Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation.
Product Characterization: The product distribution (ratio of rearranged to unrearranged product) can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy. The structure of the major product can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the expected values.
Protocol for Anti-Markovnikov Addition of HBr
This protocol is a general procedure for the free-radical addition of HBr to alkenes.
Objective: To synthesize this compound.
Materials:
-
2,3-dimethyl-1-pentene
-
HBr (gas or solution in a non-polar solvent)
-
A radical initiator (e.g., benzoyl peroxide or AIBN, ~1-5 mol%)
-
Anhydrous, non-polar solvent (e.g., pentane or hexane)
-
UV lamp or heat source
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-dimethyl-1-pentene and the radical initiator in an anhydrous, non-polar solvent.
-
Saturate the solution with HBr gas at 0°C or add a solution of HBr.
-
Irradiate the mixture with a UV lamp or gently heat to initiate the reaction. The optimal temperature will depend on the chosen initiator.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine radicals, followed by a wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation.
Product Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the formation of the anti-Markovnikov product. GC analysis can be used to assess the purity of the product.
Conclusion
The electrophilic addition of HBr to 2,3-dimethyl-1-pentene serves as an excellent model for understanding the subtleties of organic reaction mechanisms. The outcome of the reaction is highly dependent on the reaction conditions, allowing for the selective synthesis of different constitutional isomers. In the absence of peroxides, the reaction is governed by carbocation stability, with a strong propensity for a 1,2-hydride shift to yield the rearranged product, 2-bromo-2,3-dimethylpentane, as the major isomer. Conversely, in the presence of a radical initiator, the reaction proceeds via an anti-Markovnikov pathway to selectively form this compound. A thorough understanding of these competing pathways and the application of appropriate analytical techniques for product characterization are essential for professionals in chemical research and drug development.
References
An In-depth Technical Guide to the Thermodynamic Stability of 1-Bromo-2,3-dimethylpentane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of the isomers of 1-bromo-2,3-dimethylpentane. Due to the absence of direct experimental thermochemical data for this specific compound in publicly available literature, this guide employs a theoretical approach grounded in the principles of conformational analysis. By utilizing established energetic penalties for steric interactions, a semi-quantitative assessment of the relative stabilities of the diastereomers is presented. Furthermore, a detailed experimental protocol for determining these thermodynamic properties using computational chemistry is provided.
Introduction to the Stereoisomers of this compound
This compound possesses two chiral centers at carbons C2 and C3. This gives rise to four distinct stereoisomers, which can be categorized into two pairs of enantiomers. The relationship between these pairs is diastereomeric. The four stereoisomers are:
-
(2R, 3R)-1-bromo-2,3-dimethylpentane and (2S, 3S)-1-bromo-2,3-dimethylpentane (Enantiomeric Pair 1)
-
(2R, 3S)-1-bromo-2,3-dimethylpentane and (2S, 3R)-1-bromo-2,3-dimethylpentane (Enantiomeric Pair 2)
Enantiomers are mirror images of each other and possess identical thermodynamic stabilities. Diastereomers, on the other hand, are not mirror images and have different physical and chemical properties, including their thermodynamic stabilities. Therefore, this guide will focus on the relative stability of the two pairs of diastereomers.
Theoretical Analysis of Thermodynamic Stability
The thermodynamic stability of the different stereoisomers of this compound is primarily dictated by the steric strain arising from the spatial arrangement of the substituents around the C2-C3 bond. A conformational analysis using Newman projections allows for the estimation of the relative energies of the staggered conformers, which represent the energy minima for the molecule.
The relative energy of each conformer can be estimated by summing the energetic penalties of the gauche and eclipsing interactions. The following table summarizes the approximate energy costs for various steric interactions, compiled from literature sources.
Data Presentation: Estimated Energetic Penalties for Steric Interactions
| Interaction Type | Interacting Groups | Approximate Energy Cost (kcal/mol) | Approximate Energy Cost (kJ/mol) |
| Gauche | CH₃ / CH₃ | 0.9 | 3.8 |
| CH₃ / C₂H₅ | ~1.0 | ~4.2 | |
| CH₃ / Br | 0.5 - 1.0 | 2.1 - 4.2 | |
| C₂H₅ / Br | ~1.1 | ~4.6 | |
| Eclipsing | H / H | 1.0 | 4.0 |
| H / CH₃ | 1.4 | 6.0 | |
| H / C₂H₅ | ~1.5 | ~6.3 | |
| H / Br | ~0.7 | ~2.9 | |
| CH₃ / CH₃ | 2.6 - 3.0 | 11.0 - 12.6 | |
| CH₃ / C₂H₅ | ~2.8 | ~11.7 | |
| CH₃ / Br | ~2.5 | ~10.5 |
Note: Values involving the ethyl group (C₂H₅) are estimated based on its slightly larger A-value compared to a methyl group. The range for CH₃ / Br interactions reflects some variance in literature values.
Conformational Analysis of Diastereomers
To determine the most stable diastereomer, we will analyze the staggered conformations of the (2R, 3R) and (2R, 3S) isomers, as the (2S, 3S) and (2S, 3R) isomers are their respective enantiomers with identical energies. The analysis focuses on rotation around the C2-C3 bond.
For the (2R, 3R)-1-bromo-2,3-dimethylpentane isomer, the most stable staggered conformation will seek to minimize the interactions between the bulkiest groups: the bromomethyl (-CH₂Br), the ethyl (-C₂H₅), and the two methyl (-CH₃) groups. The most stable conformer is predicted to have the large ethyl and bromomethyl groups in an anti-periplanar arrangement, with the remaining methyl groups in gauche interactions.
For the (2R, 3S)-1-bromo-2,3-dimethylpentane isomer, a similar analysis is performed. The relative arrangement of the substituents will differ, leading to a different set of gauche interactions in the most stable conformer.
By summing the estimated energy penalties for the gauche interactions in the most stable conformer of each diastereomer, a qualitative prediction of their relative thermodynamic stability can be made. The diastereomer whose most stable conformer has the lowest total steric strain will be the more thermodynamically stable isomer. Based on a qualitative assessment, the diastereomer that can adopt a conformation with fewer or less-energetically costly gauche interactions will be more stable. A detailed quantitative analysis would require precise values for all interactions and is best performed using computational methods as described in the next section.
Experimental Protocols: Computational Determination of Thermodynamic Stability
A rigorous determination of the thermodynamic stability of the this compound isomers can be achieved through quantum chemical calculations. Density Functional Theory (DFT) is a widely used and reliable method for this purpose. The following protocol outlines a typical workflow.
Computational Workflow
-
Initial 3D Structure Generation:
-
The 3D structures of all four stereoisomers of this compound are built using a molecular modeling software (e.g., Avogadro, GaussView).
-
-
Conformational Search:
-
A systematic or stochastic conformational search is performed for each stereoisomer to identify all low-energy conformers. This is crucial for flexible molecules.
-
For acyclic molecules, this typically involves rotating around all rotatable single bonds (e.g., C-C bonds) in discrete steps (e.g., 30° or 60°).
-
The energies of the resulting conformers are calculated using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).
-
-
Geometry Optimization of Conformers:
-
The unique, low-energy conformers identified in the conformational search are then subjected to geometry optimization using a more robust level of theory.
-
A common choice is a DFT functional that accounts for dispersion forces (e.g., B3LYP-D3 or ωB97X-D) with a suitable basis set (e.g., 6-31G(d,p) or a larger basis set like cc-pVTZ).
-
The optimization process finds the exact minimum-energy structure for each conformer.
-
-
Frequency Calculations:
-
A frequency calculation is performed for each optimized conformer at the same level of theory as the geometry optimization.
-
This step serves two purposes:
-
To verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). A structure with one imaginary frequency corresponds to a transition state.
-
To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy. These are essential for calculating the Gibbs free energy.
-
-
-
Single-Point Energy Refinement (Optional but Recommended):
-
To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
-
Calculation of Gibbs Free Energy and Relative Stabilities:
-
The Gibbs free energy (G) for each conformer is calculated using the following equation:
-
G = E_electronic + ZPVE + E_thermal_enthalpy - T * S
-
Where E_electronic is the electronic energy (from the optimization or single-point calculation), ZPVE is the zero-point vibrational energy, E_thermal_enthalpy is the thermal correction to enthalpy, T is the temperature (e.g., 298.15 K), and S is the entropy.
-
-
The relative Gibbs free energy (ΔG) of each conformer is calculated with respect to the global minimum conformer.
-
The Boltzmann distribution is used to calculate the population of each conformer at a given temperature.
-
The overall Gibbs free energy of each diastereomer is a population-weighted average of the Gibbs free energies of its constituent conformers.
-
By comparing the overall Gibbs free energies of the two diastereomeric pairs, their relative thermodynamic stability can be determined.
-
Mandatory Visualization
Caption: A workflow for the computational determination of the thermodynamic stability of this compound isomers.
Caption: Logical relationship for determining the relative thermodynamic stability of diastereomers.
Methodological & Application
Application Notes and Protocols for the Formation of 2,3-Dimethylpentylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation of the Grignard reagent 2,3-dimethylpentylmagnesium bromide from 1-bromo-2,3-dimethylpentane. Due to the secondary and sterically hindered nature of the alkyl halide, specific considerations must be taken to ensure successful synthesis and minimize side reactions. This document outlines the relevant chemical principles, a detailed experimental protocol, and potential applications in organic synthesis.
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen.[1] They are invaluable tools in organic synthesis for the formation of new carbon-carbon bonds. The synthesis of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[3]
The formation of Grignard reagents from secondary alkyl halides, such as this compound, can be more challenging than from primary alkyl halides due to increased steric hindrance. This can lead to slower reaction rates and a higher propensity for side reactions, such as elimination. Careful control of reaction conditions is therefore crucial for achieving a good yield of the desired Grignard reagent.
Quantitative Data Summary
The following table summarizes the key parameters for the formation of 2,3-dimethylpentylmagnesium bromide. Please note that the yield is an estimate based on typical yields for Grignard reagent formation from secondary alkyl bromides and may vary depending on the specific experimental conditions and purity of reagents.
| Parameter | Value | Notes |
| Reactant | This compound | --- |
| Reagent | Magnesium turnings | Activated |
| Solvent | Anhydrous Diethyl Ether or THF | --- |
| Initiator | Iodine (catalytic) | A small crystal is typically sufficient. |
| Reaction Temperature | 35-40 °C (refluxing diethyl ether) | Gentle heating may be required for initiation. |
| Reaction Time | 1 - 2 hours | Monitored by the consumption of magnesium. |
| Estimated Yield | 70-85% | Yields can be lower due to steric hindrance and side reactions. |
Experimental Protocols
This protocol is adapted from established procedures for the synthesis of Grignard reagents from secondary alkyl bromides. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. All solvents and reagents should be anhydrous.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under a positive pressure of an inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask gently with a heat gun under a flow of inert gas to further ensure dryness and activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small crystal of iodine to the flask. The iodine will help to activate the magnesium surface.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.
-
Reaction Initiation: Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming with a heating mantle may be necessary to start the reaction.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey or brownish solution is the Grignard reagent, 2,3-dimethylpentylmagnesium bromide.
-
Use of the Grignard Reagent: The prepared Grignard reagent is typically used immediately in the next synthetic step without isolation.
Visualizations
Reaction Mechanism
The formation of a Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium metal.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Bromo-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with the sterically hindered primary alkyl halide, 1-bromo-2,3-dimethylpentane. Due to significant steric hindrance at the β-position, this substrate presents challenges for classical S(_N)2 reactions and a propensity for competing elimination and rearrangement pathways. These protocols offer starting points for the synthesis of various derivatives, including ethers, nitriles, and primary amines, which are common moieties in drug discovery and development.
Introduction
This compound is a primary alkyl halide characterized by substantial steric bulk adjacent to the reaction center. This structural feature significantly retards the rate of bimolecular nucleophilic substitution (S(_N)2) reactions.[1][2][3][4] Consequently, reaction conditions must be carefully selected to favor substitution over competing elimination (E2) pathways, which are often promoted by nucleophiles that are also strong bases.[5][6][7] Unimolecular substitution (S(_N)1) is generally unfavorable due to the formation of a high-energy primary carbocation, though rearrangement to a more stable tertiary carbocation can occur under certain conditions, leading to a mixture of products.[1][2][8]
These application notes describe protocols for key nucleophilic substitution reactions, acknowledging the anticipated challenges and providing guidance for reaction optimization.
Reaction Data Summary
Due to the sterically hindered nature of this compound, reaction yields for S(_N)2 processes are expected to be low to moderate, and competing elimination is a significant side reaction. The following table summarizes expected outcomes and suggested conditions for various nucleophilic substitution reactions.
| Reaction Type | Nucleophile | Product | Typical Solvent | Anticipated Yield | Primary Competing Reaction | Reference Protocol |
| Ether Synthesis | Sodium Ethoxide (NaOEt) | 1-Ethoxy-2,3-dimethylpentane | DMF, DMSO | Low | E2 Elimination | Protocol 1 |
| Nitrile Synthesis | Sodium Cyanide (NaCN) | 2,3-Dimethylpentanenitrile | DMSO | Low to Moderate | E2 Elimination | Protocol 2 |
| Amine Synthesis | Sodium Azide (B81097) (NaN(_3)) | 1-Azido-2,3-dimethylpentane | DMF | Moderate | E2 Elimination | Protocol 3 |
| Amine Synthesis (Gabriel) | Potassium Phthalimide (B116566) | N-(2,3-dimethylpentyl)phthalimide | DMF | Low | E2 Elimination | Protocol 4 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 1-Ethoxy-2,3-dimethylpentane
The Williamson ether synthesis is a classic method for preparing ethers via an S(_N)2 reaction. With a sterically hindered substrate like this compound, E2 elimination is a major competing pathway.[5][6] The use of a polar aprotic solvent can help to enhance the rate of the S(_N)2 reaction relative to elimination.[9]
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 equivalents) in anhydrous DMF.
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC analysis. Note: Higher temperatures may favor the E2 elimination product, 2,3-dimethyl-1-pentene.
-
After completion (or when no further conversion is observed), cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH(_4)Cl.
-
Extract the mixture with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired ether from the elimination byproduct.
Protocol 2: Synthesis of 2,3-Dimethylpentanenitrile
The synthesis of nitriles from alkyl halides using cyanide is a valuable method for carbon chain extension.[10] For hindered substrates, a polar aprotic solvent like DMSO is essential to facilitate the S(_N)2 reaction.[11]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.5 equivalents) in anhydrous DMSO with vigorous stirring.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the mixture to 80-100 °C and monitor the reaction.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash thoroughly with water to remove residual DMSO, followed by a brine wash.
-
Dry the organic phase over anhydrous Na(_2)SO(_4), filter, and remove the solvent by rotary evaporation.
-
The resulting crude nitrile can be purified by vacuum distillation.
Protocol 3: Synthesis of 1-Amino-2,3-dimethylpentane via Azide Intermediate
Direct alkylation of ammonia (B1221849) or amines with sterically hindered halides is often inefficient. A more reliable two-step method involves the S(_N)2 reaction with sodium azide, followed by reduction of the resulting alkyl azide.[12] The azide ion is an excellent nucleophile, and this method avoids the issue of overalkylation.
Step A: Synthesis of 1-Azido-2,3-dimethylpentane
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Dissolve sodium azide (2.0 equivalents) in anhydrous DMF in a round-bottom flask.
-
Add this compound (1.0 equivalent) and heat the mixture to 60-80 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, pour into water, and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO(_4), filter, and carefully concentrate under reduced pressure. Caution: Low molecular weight alkyl azides can be explosive and should be handled with care.
Step B: Reduction to 1-Amino-2,3-dimethylpentane
Materials:
-
1-Azido-2,3-dimethylpentane (from Step A)
-
Lithium aluminum hydride (LiAlH(_4))
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate (B1171855) (Na(_2)SO(_4)·10H(_2)O) or a standard Fieser workup
Procedure:
-
In a dry flask under an inert atmosphere, prepare a stirred suspension of LiAlH(_4) (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 1-azido-2,3-dimethylpentane (1.0 equivalent) in anhydrous THF dropwise to the LiAlH(_4) suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the azide is fully reduced.
-
Cool the reaction back to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.
Protocol 4: Gabriel Synthesis of 1-Amino-2,3-dimethylpentane
The Gabriel synthesis provides another route to primary amines, using phthalimide as a protected nitrogen source to prevent overalkylation.[13][14][15] However, this S(_N)2 reaction is also subject to steric hindrance.[13]
Step A: Synthesis of N-(2,3-dimethylpentyl)phthalimide
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Suspend potassium phthalimide (1.1 equivalents) in anhydrous DMF in a round-bottom flask.
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction for the disappearance of the starting halide.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude N-alkylated phthalimide.
Step B: Hydrazinolysis to yield 1-Amino-2,3-dimethylpentane
Materials:
-
N-(2,3-dimethylpentyl)phthalimide (from Step A)
-
Hydrazine (B178648) hydrate (B1144303) (NH(_2)NH(_2)·H(_2)O)
-
Aqueous HCl
-
Aqueous NaOH
Procedure:
-
Suspend the N-alkylated phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 equivalents) and heat the mixture to reflux.
-
A precipitate of phthalhydrazide (B32825) will form. Continue refluxing until the starting material is consumed.
-
Cool the mixture, acidify with aqueous HCl, and filter to remove the phthalhydrazide.
-
Concentrate the filtrate, then make it basic with aqueous NaOH.
-
Extract the liberated primary amine with diethyl ether, dry the organic layer, and concentrate to yield the product.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the general nucleophilic substitution pathway and the competing elimination reaction for this compound.
Caption: Competing SN2 and E2 pathways for this compound.
Experimental Workflow for a Typical Substitution Reaction
This workflow outlines the general steps for carrying out and purifying the products from the described reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. gauthmath.com [gauthmath.com]
- 3. sarthaks.com [sarthaks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scienceinfo.com [scienceinfo.com]
- 6. byjus.com [byjus.com]
- 7. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 1-Bromo-2,3-dimethylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic applications of 1-bromo-2,3-dimethylpentane as a precursor in organic synthesis. Due to its structure as a primary alkyl halide, its primary utility lies in the formation of organometallic reagents and as an alkylating agent in nucleophilic substitution reactions. These pathways allow for the introduction of the sterically hindered 2,3-dimethylpentyl group into a variety of molecular scaffolds, a valuable strategy in medicinal chemistry for modulating lipophilicity and metabolic stability.
Core Applications
This compound is a versatile building block primarily used in two fundamental types of transformations:
-
Grignard Reagent Formation: The reaction of this compound with magnesium metal yields the corresponding Grignard reagent, (2,3-dimethylpentyl)magnesium bromide. This powerful nucleophile is instrumental in forming new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles.[1][2]
-
Nucleophilic Substitution Reactions: As a primary alkyl halide, it is a suitable substrate for S(_N)2 reactions. This allows for the direct attachment of the 2,3-dimethylpentyl moiety to various nucleophiles, such as alkoxides, phenoxides, and amines, to form ethers, alkylated aromatics, and alkylamines, respectively.
The diagram below illustrates the central role of this compound as a precursor to these key reactive intermediates and subsequent product classes.
Application 1: Grignard Reagent Synthesis and Application
The formation of a Grignard reagent is one of the most valuable applications of primary alkyl halides.[1][2] The resulting organomagnesium compound is a potent carbon-based nucleophile, enabling the construction of complex molecular skeletons.
Experimental Protocol: Synthesis of (2,3-Dimethylpentyl)magnesium bromide and Reaction with Acetone (B3395972)
This protocol details the two-stage process of first preparing the Grignard reagent and then using it to synthesize 2,4,5-trimethylhexan-2-ol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) |
| Magnesium turnings | 24.31 | 25.0 | 0.61 | - |
| This compound | 179.10 | 20.0 | 3.58 | ~2.7 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | - | - | 50 |
| Iodine (I₂) | 253.81 | 1 crystal | - | - |
| Acetone | 58.08 | 18.0 | 1.05 | 1.33 |
| Saturated aq. NH₄Cl | 53.49 | - | - | 30 |
| 1M Hydrochloric Acid (HCl) | 36.46 | - | - | As needed |
Workflow Diagram:
Methodology:
-
Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a dry nitrogen or argon atmosphere.
-
Grignard Formation:
-
Place magnesium turnings (0.61 g, 25.0 mmol) and a small crystal of iodine in a 100 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This helps to activate the magnesium surface.
-
Dissolve this compound (3.58 g, 20.0 mmol) in 15 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add approximately 1.5 mL of the bromide solution to the magnesium. The reaction should initiate within a few minutes, indicated by bubbling and a cloudy grey appearance. If it doesn't start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the grey Grignard solution to 0°C using an ice bath.
-
Dissolve acetone (1.05 g, 18.0 mmol) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent at 0°C. A white precipitate will form. After addition, remove the ice bath and stir at room temperature for 1 hour.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again to 0°C and slowly quench it by the dropwise addition of 30 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel. If solids are present, add 1M HCl until they dissolve.
-
Separate the ethereal layer and extract the aqueous layer twice with 20 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
-
Purification: The crude product, 2,4,5-trimethylhexan-2-ol, can be purified by fractional distillation or column chromatography.
Expected Results:
| Product | Structure | Yield (%) | Purity (%) | Method of Analysis |
| 2,4,5-trimethylhexan-2-ol | CH₃C(OH)(CH₃)CH₂CH(CH₃)CH(CH₃)₂ | 75-85 | >95 | GC-MS, ¹H NMR |
Application 2: Nucleophilic Substitution for Ether Synthesis
This compound serves as an effective alkylating agent for oxygen nucleophiles in Williamson ether synthesis. This reaction is a straightforward method for preparing ethers with a sterically demanding alkyl group.
Experimental Protocol: Synthesis of 1-Phenoxy-2,3-dimethylpentane
This protocol describes the S(_N)2 reaction between sodium phenoxide and this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) |
| Phenol (B47542) | 94.11 | 12.0 | 1.13 | - |
| Sodium Hydride (60% in oil) | 40.00 (as NaH) | 15.0 | 0.60 | - |
| This compound | 179.10 | 10.0 | 1.79 | ~1.35 |
| Anhydrous DMF | 73.09 | - | - | 40 |
| Diethyl Ether | 74.12 | - | - | 100 |
| 1M Sodium Hydroxide (NaOH) | 40.00 | - | - | 50 |
Reaction Scheme Diagram:
Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (0.60 g of 60% dispersion, 15.0 mmol) to a dry 100 mL flask. Wash the NaH twice with hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Deprotonation: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask. Cool the suspension to 0°C and add a solution of phenol (1.13 g, 12.0 mmol) in 10 mL of anhydrous DMF dropwise. Stir the mixture at room temperature for 30 minutes after the addition is complete, or until hydrogen gas evolution ceases.
-
Alkylation: Add this compound (1.79 g, 10.0 mmol) to the sodium phenoxide solution. Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.
-
Work-up and Isolation:
-
Cool the reaction to room temperature and cautiously pour it into 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract three times with 30 mL portions of diethyl ether.
-
Combine the organic layers and wash twice with 25 mL of 1M NaOH to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Expected Results:
| Product | Structure | Yield (%) | Purity (%) | Method of Analysis |
| 1-Phenoxy-2,3-dimethylpentane | C₆H₅OCH₂CH(CH₃)CH(CH₃)CH₂CH₃ | 65-75 | >97 | GC-MS, ¹H NMR |
References
Application Notes and Protocols: Mechanism of E2 Elimination of 1-Bromo-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, providing a reliable method for the preparation of alkenes. This application note details the mechanistic aspects of the E2 elimination of 1-bromo-2,3-dimethylpentane, a primary alkyl halide with branching at the β- and γ-positions. Understanding the regioselectivity and stereochemical requirements of this reaction is crucial for controlling product distribution and developing efficient synthetic strategies in drug discovery and development, where the creation of specific isomeric products can be critical to biological activity.
The E2 reaction is a single-step, concerted process where a strong base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), simultaneously leading to the formation of a double bond and the departure of the leaving group. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.
A key feature of the E2 elimination is its regioselectivity, which can be controlled by the choice of the base. This allows for the selective formation of either the more substituted (Zaitsev product) or the less substituted (Hofmann product) alkene.
Regioselectivity: Zaitsev vs. Hofmann Elimination
The elimination of a proton from this compound can occur from the C2 position, leading to two possible alkene products: 2,3-dimethylpent-1-ene (the Hofmann product) and 2,3-dimethylpent-2-ene (the Zaitsev product).
-
Zaitsev's Rule: In many elimination reactions, the major product is the more substituted, and therefore more thermodynamically stable, alkene. This is typically observed when using a small, unhindered base.
-
Hofmann's Rule: When a sterically bulky base is used, the major product is often the less substituted, and less thermodynamically stable, alkene. This is due to the steric hindrance the bulky base encounters when trying to abstract a proton from a more substituted carbon atom.[1]
Stereochemistry of the E2 Reaction
The E2 reaction exhibits a strong stereochemical preference for an anti-periplanar arrangement of the abstracted proton and the leaving group. This means that the proton and the leaving group must lie in the same plane and be on opposite sides of the C-C bond. This alignment allows for the most efficient overlap of the developing p-orbitals to form the new π-bond.
Data Presentation: Product Distribution in the E2 Elimination of this compound
| Base | Base Type | Major Product | Minor Product | Expected Major:Minor Ratio (Illustrative) |
| Sodium Ethoxide (NaOEt) in Ethanol (B145695) | Small, Unhindered | 2,3-Dimethylpent-2-ene (Zaitsev) | 2,3-Dimethylpent-1-ene (Hofmann) | > 80 : < 20 |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol | Bulky, Hindered | 2,3-Dimethylpent-1-ene (Hofmann) | 2,3-Dimethylpent-2-ene (Zaitsev) | > 80 : < 20 |
Experimental Protocols
The following are generalized protocols for the E2 elimination of this compound to selectively synthesize either the Zaitsev or Hofmann product.
Protocol 1: Synthesis of the Zaitsev Product (2,3-Dimethylpent-2-ene) using Sodium Ethoxide
Objective: To synthesize 2,3-dimethylpent-2-ene as the major product via an E2 reaction using a small, unhindered base.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by simple distillation to obtain 2,3-dimethylpent-2-ene.
-
Characterization: Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.
Protocol 2: Synthesis of the Hofmann Product (2,3-Dimethylpent-1-ene) using Potassium tert-Butoxide
Objective: To synthesize 2,3-dimethylpent-1-ene as the major product via an E2 reaction using a bulky, hindered base.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.
-
Addition of Substrate: Add this compound (1.0 equivalent) dropwise to the potassium tert-butoxide solution at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (due to the volatility of the product).
-
Purification: Purify the crude product by fractional distillation to isolate 2,3-dimethylpent-1-ene.
-
Characterization: Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.
Mandatory Visualization
Caption: E2 elimination pathways of this compound.
Caption: Requirement of anti-periplanar geometry for E2 elimination.
References
Application of 1-Bromo-2,3-dimethylpentane in Pharmaceutical Intermediate Synthesis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research of scientific literature and patent databases reveals no specific documented applications of 1-Bromo-2,3-dimethylpentane in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs). While this specific branched bromoalkane is commercially available, its role in medicinal chemistry and drug development appears to be undocumented in publicly accessible resources.
This document, therefore, provides a theoretical framework for the potential application of this compound based on the known reactivity of primary alkyl halides and the established use of other bromoalkanes in pharmaceutical synthesis. The protocols and diagrams presented herein are generalized examples and should be treated as hypothetical illustrations rather than established experimental procedures for this specific compound.
Theoretical Application: this compound as an Alkylating Agent
This compound possesses a primary bromine atom, which is susceptible to nucleophilic substitution reactions (S_N2). The steric hindrance introduced by the methyl groups at the 2 and 3 positions would likely decrease the rate of S_N2 reactions compared to unbranched bromoalkanes. However, it could still be employed to introduce the 2,3-dimethylpentyl moiety onto a variety of nucleophilic scaffolds common in pharmaceutical chemistry.
Potential Reactions:
-
N-Alkylation: Reaction with amines to form substituted amines.
-
O-Alkylation: Reaction with alcohols or phenols to form ethers.
-
S-Alkylation: Reaction with thiols to form thioethers.
-
C-Alkylation: Reaction with carbanions (e.g., from malonic esters or beta-ketoesters) to form new carbon-carbon bonds.
These alkylation reactions are fundamental in the synthesis of a wide array of pharmaceutical agents, where the introduction of specific alkyl groups can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Generalized Experimental Protocol for Nucleophilic Substitution
The following is a hypothetical protocol for the N-alkylation of a generic primary amine with a bromoalkane like this compound. This serves as an illustrative example of how such a compound might be used.
Reaction: R-NH₂ + Br-CH₂-CH(CH₃)-CH(CH₃)-CH₂-CH₃ → R-NH-CH₂-CH(CH₃)-CH(CH₃)-CH₂-CH₃
Materials:
| Reagent/Material | Purpose |
| Primary Amine (R-NH₂) | Nucleophile |
| This compound | Electrophile (Alkylating Agent) |
| Potassium Carbonate (K₂CO₃) | Base |
| Acetonitrile (CH₃CN) | Solvent |
| Dichloromethane (B109758) (CH₂Cl₂) | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | Aqueous Wash |
| Brine | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
Procedure:
-
To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis of a pharmaceutical intermediate using an alkylating agent and the logical relationship of its potential applications.
Conclusion
While this compound has no specifically documented role in pharmaceutical synthesis, its chemical nature as a primary bromoalkane suggests its potential utility as an alkylating agent. The steric hindrance near the reaction center would be a key consideration in its reactivity. The provided protocols and diagrams are intended to offer a general framework for how a researcher might approach the use of such a reagent in the synthesis of novel pharmaceutical intermediates. Further empirical studies would be required to establish its practical applications and efficacy in this field.
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-2,3-dimethylpentane
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This document provides a detailed protocol for the acquisition and analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra of 1-Bromo-2,3-dimethylpentane. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the accurate characterization of this and structurally related alkyl halides.
Predicted NMR Spectral Data
Due to the absence of readily available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy, including the influence of electronegative substituents and steric effects on chemical shifts and coupling constants. The carbon atoms are numbered as depicted in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 | 3.3 - 3.5 | Doublet of doublets (dd) | 2H | J_H1-H2 ≈ 7 Hz, J_H1-H2 ≈ 5 Hz |
| H-2 | 1.8 - 2.0 | Multiplet (m) | 1H | - |
| H-3 | 1.5 - 1.7 | Multiplet (m) | 1H | - |
| H-4 | 1.2 - 1.4 | Multiplet (m) | 2H | - |
| H-5 | 0.8 - 1.0 | Triplet (t) | 3H | J_H5-H4 ≈ 7 Hz |
| C2-CH₃ | 0.9 - 1.1 | Doublet (d) | 3H | J_C2-CH3-H2 ≈ 7 Hz |
| C3-CH₃ | 0.8 - 1.0 | Doublet (d) | 3H | J_C3-CH3-H3 ≈ 7 Hz |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 35 - 45 |
| C-2 | 40 - 50 |
| C-3 | 35 - 45 |
| C-4 | 20 - 30 |
| C-5 | 10 - 15 |
| C2-CH₃ | 15 - 25 |
| C3-CH₃ | 10 - 20 |
Experimental Protocols
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: Prepare a solution of this compound with a concentration of approximately 5-25 mg/mL in the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Final Volume: Adjust the final volume of the solution in the NMR tube to a height of approximately 4-5 cm.
II. NMR Instrument Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe for the ¹H or ¹³C nucleus and shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 10-15 ppm centered around 5-7 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm centered around 100-125 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure quantitative results, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
III. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks in the spectrum. For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Multiplicity and Coupling Constant Analysis: Analyze the splitting patterns (multiplicities) of the signals to deduce the number of neighboring protons. Measure the coupling constants (J-values) to aid in structural assignment.
Visualizations
Caption: Molecular structure of this compound with carbon numbering.
Caption: Experimental workflow for NMR spectral analysis.
Application Note: GC-MS Method for the Analysis of 1-Bromo-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-Bromo-2,3-dimethylpentane. This protocol is designed for researchers in synthetic chemistry, quality control, and drug development who require a reliable method for the identification and quantification of halogenated alkanes. The methodology covers sample preparation, instrument parameters, and data analysis, providing a robust framework for routine analysis.
Introduction
This compound is a brominated alkane of interest in various chemical and pharmaceutical applications. As with many halogenated hydrocarbons, it is a volatile organic compound (VOC) amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the effective identification and quantification of individual components within a complex mixture.[2][3] This document provides a detailed protocol for the analysis of this compound, including sample preparation, instrument setup, and expected analytical results.
Experimental Protocol
Sample Preparation
The following protocol outlines the preparation of samples for GC-MS analysis. It is crucial to use high-purity solvents and clean glassware to avoid contamination.[4]
Materials:
-
This compound standard
-
Volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)[4][5]
-
2 mL autosampler vials with caps
-
Micropipettes
-
Vortex mixer
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable volatile solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh or measure the sample containing the analyte.
-
Dissolve the sample in a known volume of the chosen solvent to achieve a concentration within the calibration range.
-
For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[4]
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer the final solution to a 2 mL autosampler vial for analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and laboratory conditions.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative data for this compound is summarized in the table below. The retention time is an estimate and should be confirmed experimentally. The characteristic m/z ions are predicted based on the fragmentation patterns of similar C7 bromoalkanes.
| Analyte | Estimated Retention Time (min) | Molecular Weight ( g/mol ) | Characteristic m/z Ions (EI) |
| This compound | 8 - 12 | 179.10 | 178/180 (M+) , 99 (M-Br)+, 57, 43 |
Note: The presence of bromine results in a characteristic M+ and M+2 isotopic pattern with an approximate 1:1 ratio due to the natural abundance of 79Br and 81Br isotopes.
Mandatory Visualizations
Experimental Workflow
References
- 1. C7H16 mass spectrum of 2,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Bromine [webbook.nist.gov]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1-Bromoheptane(629-04-9) MS [m.chemicalbook.com]
- 5. Heptane, 3-bromo- [webbook.nist.gov]
Application Notes and Protocols: Reaction of 1-Bromo-2,3-dimethylpentane with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the reaction of 1-bromo-2,3-dimethylpentane with strong bases. As a primary alkyl halide with significant steric hindrance at the β-carbon, this substrate presents a compelling case study in the competition between bimolecular substitution (SN2) and bimolecular elimination (E2) pathways. The choice of a strong base is paramount in directing the reaction toward a desired product. This note outlines the mechanistic pathways, summarizes expected product distributions, and provides detailed experimental protocols for achieving either elimination or a mix of substitution and elimination products.
Introduction: SN2 vs. E2 Competition
The reaction of an alkyl halide with a strong base/nucleophile can proceed through two primary, competing mechanisms: substitution and elimination.[1] For a primary alkyl halide such as this compound, both SN2 and E2 reactions are possible.
-
SN2 (Bimolecular Nucleophilic Substitution): In this pathway, the base acts as a nucleophile, performing a backside attack on the electrophilic carbon atom bearing the bromine. This results in an inversion of stereochemistry and the formation of a substitution product.[2]
-
E2 (Bimolecular Elimination): In this pathway, the base abstracts a proton from a carbon atom adjacent (β-position) to the carbon with the leaving group. This occurs in a single, concerted step, leading to the formation of an alkene.[3]
The structure of this compound features two methyl groups on the β- and γ-carbons. This steric bulk significantly hinders the backside attack required for an SN2 reaction, making the E2 pathway more competitive than in unhindered primary alkyl halides.[4][5] Consequently, the outcome of the reaction is highly dependent on the steric properties of the base employed.
Mechanistic Pathways and Product Formation
The reaction of this compound with a strong base (B:⁻) can yield two distinct types of products.
-
Elimination Product: Abstraction of the sole β-hydrogen results in a single alkene product, 2,3-dimethylpent-1-ene . Because there is only one type of β-hydrogen, no other regioisomers are possible.[6]
-
Substitution Product: Nucleophilic attack by the base results in the substitution of the bromine atom. For example, using sodium ethoxide (NaOEt) would yield 1-ethoxy-2,3-dimethylpentane .
The balance between these pathways is dictated by the nature of the strong base.
-
Strong, Sterically Hindered Bases (e.g., Potassium tert-butoxide, t-BuOK): These bases are poor nucleophiles due to their large size, which prevents them from approaching the electrophilic carbon for an SN2 attack.[7][8] They are, however, effective at abstracting the sterically accessible β-hydrogen, thus strongly favoring the E2 pathway.[3][9]
-
Strong, Non-hindered Bases (e.g., Sodium Ethoxide, NaOEt): These smaller bases can act as both effective nucleophiles and strong bases.[10] Therefore, a reaction with sodium ethoxide will produce a mixture of the SN2 substitution product and the E2 elimination product.[5]
Data Presentation: Product Distribution
The following table summarizes the expected product distribution based on the choice of base. The quantitative yields are estimates based on established principles of steric hindrance in SN2/E2 reactions.
| Base | Base Type | Solvent | Temperature | Major Product | Minor Product | Est. Major:Minor Ratio |
| Potassium tert-butoxide (t-BuOK) | Strong, Bulky | tert-Butanol (B103910) | 50 °C | 2,3-dimethylpent-1-ene (E2) | 1-tert-butoxy-2,3-dimethylpentane (SN2) | > 95 : 5 |
| Sodium Ethoxide (NaOEt) | Strong, Non-bulky | Ethanol (B145695) | 50 °C | 1-ethoxy-2,3-dimethylpentane (SN2) | 2,3-dimethylpent-1-ene (E2) | ~ 60 : 40 |
| Sodium Hydroxide (NaOH) | Strong, Non-bulky | Ethanol/Water | 50 °C | 2,3-dimethylpentan-1-ol (SN2) | 2,3-dimethylpent-1-ene (E2) | ~ 70 : 30 |
Note: Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of product molecules, leading to a positive entropy change (ΔS).[5]
Visualization of Reaction Pathways
The logical relationship between the substrate, reagents, and products is illustrated below.
Experimental Protocols
Protocol 1: Selective E2 Elimination using Potassium tert-butoxide
This protocol is designed to maximize the yield of the elimination product, 2,3-dimethylpent-1-ene.
-
Reagents and Equipment:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol or Tetrahydrofuran (THF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
In the flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.
-
Begin stirring the solution and heat to 50 °C.
-
Slowly add this compound (1.0 equivalent) to the solution via a dropping funnel over 15 minutes.
-
Maintain the reaction mixture at 50 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to isolate 2,3-dimethylpent-1-ene.
-
Protocol 2: Mixed SN2/E2 Reaction using Sodium Ethoxide
This protocol will yield a mixture of 1-ethoxy-2,3-dimethylpentane and 2,3-dimethylpent-1-ene.
-
Reagents and Equipment:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Alternatively, generate it in situ by carefully adding sodium metal to anhydrous ethanol.
-
Heat the ethoxide solution to 50 °C with stirring.
-
Add this compound (1.0 equivalent) to the solution.
-
Allow the mixture to reflux at 50-60 °C for 6-8 hours, monitoring by GC or TLC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Neutralize any excess base with a dilute acid (e.g., 1M HCl).
-
Remove the bulk of the ethanol via rotary evaporation.
-
Add water to the residue and extract the products with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and remove the solvent. The resulting mixture of products can be separated by column chromatography or fractional distillation.
-
Visualization of Experimental Workflow
The general workflow for performing and analyzing these reactions is outlined below.
Product Analysis and Characterization
To determine the quantitative data presented in Section 3, the final product mixture must be analyzed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for both separating the volatile products (alkene and ether/alcohol) and identifying them based on their mass spectra. The relative peak areas in the gas chromatogram can be used to determine the product ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the products and determine their ratio.[5] The E2 product (2,3-dimethylpent-1-ene) will show characteristic signals for vinylic protons (C=CH₂) around 4.6-5.0 ppm. The SN2 product will lack these signals but will show new signals corresponding to the protons adjacent to the new heteroatom (e.g., -O-CH₂- for the ethoxy ether). The ratio can be calculated by integrating distinct signals for each product.[5]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chegg.com [chegg.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. 1-Bromooctadecane and potassium tert-butoxide can both proceed by elimina.. [askfilo.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. brainly.com [brainly.com]
The Synthetic Potential of 1-Bromo-2,3-dimethylpentane: Application Notes and Protocols for Novel Compound Synthesis
Introduction
1-Bromo-2,3-dimethylpentane is a branched primary alkyl halide that holds considerable potential as a versatile building block in the synthesis of novel organic compounds. Its structure, featuring a reactive carbon-bromine bond and a sterically hindered alkyl framework, allows for its participation in a variety of classic and modern synthetic transformations. While specific literature detailing the extensive use of this compound is limited, its reactivity can be confidently predicted based on the well-established chemistry of analogous bromoalkanes. These application notes provide a comprehensive overview of the potential uses of this compound in key synthetic reactions, offering detailed protocols and conceptual frameworks for researchers, scientists, and drug development professionals.
The primary applications of this compound are expected in the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor for the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science. The key reaction classes where this reagent can be effectively employed include Grignard reactions, nucleophilic substitution reactions, and transition metal-catalyzed coupling reactions.
Key Applications and Synthetic Strategies
The strategic use of this compound allows for the introduction of the bulky and lipophilic 2,3-dimethylpentyl moiety into a target molecule. This can be particularly useful in drug discovery for modulating pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability.
1. Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound provides a powerful nucleophilic carbon source for the construction of new carbon-carbon bonds. The resulting 2,3-dimethylpentylmagnesium bromide can react with a wide range of electrophiles.
Experimental Protocol: Formation of 2,3-dimethylpentylmagnesium bromide
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Materials:
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This compound
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Iodine crystal (as an initiator)
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-
Procedure:
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All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
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Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Add a small crystal of iodine to the magnesium.
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Add a small portion of a solution of this compound in anhydrous ether to the flask.
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The reaction is initiated by gentle warming or the appearance of a cloudy solution and the disappearance of the iodine color.
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Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to reflux the mixture until most of the magnesium has been consumed.
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The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in subsequent reactions.
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Table 1: Potential Reactions of 2,3-dimethylpentylmagnesium bromide
| Electrophile | Product Type | Potential Application |
| Aldehydes | Secondary Alcohols | Synthesis of chiral building blocks, natural product analogues. |
| Ketones | Tertiary Alcohols | Introduction of sterically hindered alcohol moieties. |
| Esters | Tertiary Alcohols | Double addition to form tertiary alcohols with two identical alkyl groups. |
| Carbon Dioxide | Carboxylic Acids | Synthesis of novel carboxylic acid derivatives. |
2. Nucleophilic Substitution Reactions
This compound, as a primary alkyl halide, is a suitable substrate for S_N2 reactions. This allows for the direct introduction of a variety of functional groups by reacting it with different nucleophiles.
Experimental Protocol: General Procedure for Nucleophilic Substitution
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Materials:
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This compound
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Selected nucleophile (e.g., sodium azide, sodium cyanide, sodium alkoxide)
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Aprotic polar solvent (e.g., DMF, DMSO, acetone)
-
-
Procedure:
-
Dissolve this compound in a suitable aprotic polar solvent in a round-bottom flask.
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Add an excess of the chosen nucleophile to the solution.
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Heat the reaction mixture with stirring. The reaction temperature and time will depend on the nucleophile's reactivity and should be monitored by TLC or GC.
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Upon completion, cool the reaction mixture and quench with water.
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Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation.
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Table 2: Examples of Nucleophilic Substitution Products from this compound
| Nucleophile | Product Functional Group | Potential Application |
| N₃⁻ | Azide | Precursor for amines via reduction. |
| CN⁻ | Nitrile | Can be hydrolyzed to carboxylic acids or reduced to amines. |
| RO⁻ | Ether | Synthesis of novel ether-containing compounds. |
| RCOO⁻ | Ester | Introduction of ester functionalities. |
3. Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[1][2][3] These reactions are fundamental for the formation of carbon-carbon bonds, particularly for creating sp³-sp² and sp³-sp³ linkages, which are prevalent in many pharmaceutical compounds.[1]
Experimental Protocol: Conceptual Suzuki-Miyaura Coupling
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Materials:
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This compound
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Aryl or vinyl boronic acid/ester
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., toluene, dioxane, DMF/water mixture)
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-
Procedure:
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To a reaction vessel under an inert atmosphere, add the aryl or vinyl boronic acid, a base, and the palladium catalyst.
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Add a solution of this compound in the chosen solvent.
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Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC).
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Cool the reaction to room temperature and dilute with water.
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Extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography to obtain the desired coupled product.
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Table 3: Potential Cross-Coupling Reactions with this compound
| Coupling Reaction | Coupling Partner | Product Type | Potential Application |
| Suzuki-Miyaura | Organoboron compounds | Alkyl-aryl or alkyl-vinyl compounds | Synthesis of complex scaffolds for drug discovery.[2] |
| Stille | Organotin compounds | Alkyl-aryl or alkyl-vinyl compounds | Formation of C-C bonds with tolerance to various functional groups. |
| Negishi | Organozinc compounds | Alkyl-aryl or alkyl-vinyl compounds | Mild reaction conditions for C-C bond formation.[3] |
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic workflows starting from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-2,3-dimethylpentane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Bromo-2,3-dimethylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurities depend on the synthetic route used. Common impurities include:
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Unreacted starting materials: Such as 2,3-dimethylpentan-1-ol.
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Elimination byproducts: Dehydrobromination can lead to the formation of isomeric alkenes, primarily 2,3-dimethyl-1-pentene (B165498) and 2,3-dimethyl-2-pentene.
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Solvent and reagent residues: Residual solvents from the reaction or workup, and any excess reagents.
Q2: My purified this compound shows signs of decomposition over time (e.g., discoloration). How can I prevent this?
A2: Alkyl halides can be susceptible to decomposition, often accelerated by light and heat. To minimize degradation, store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of a stabilizer, like powdered silver, can also help prevent decomposition.
Q3: I am observing poor separation between my product and an impurity during distillation. What could be the issue?
A3: Poor separation during distillation can be due to several factors:
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Azeotrope formation: The impurity may form an azeotrope with your product, making separation by distillation difficult.
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Insufficient column efficiency: Your distillation column may not have enough theoretical plates for the separation. Consider using a longer or more efficient fractionating column (e.g., a Vigreux or packed column).
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Incorrect distillation rate: Distilling too quickly can prevent the establishment of a proper temperature gradient in the column, leading to poor separation. A slow and steady distillation rate is crucial.
Q4: During column chromatography, my product is eluting with a non-polar impurity. How can I improve the separation?
A4: If your product and a non-polar impurity are co-eluting, you need to increase the polarity difference in their interaction with the stationary phase. Try using a less polar solvent system. For very non-polar compounds, pure hexane (B92381) or a mixture of hexane with a very small percentage of a slightly more polar solvent (e.g., 1-2% diethyl ether or ethyl acetate) can improve separation.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| No product distilling over at the expected temperature. | Heating is insufficient. | Gradually increase the heating mantle temperature. |
| Thermometer bulb is placed incorrectly. | Ensure the top of the thermometer bulb is level with the bottom of the sidearm of the distillation head. | |
| System has a leak. | Check all joints and connections for a proper seal. | |
| Bumping or uneven boiling. | Lack of boiling chips or stir bar. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Heating too rapidly. | Reduce the heating rate to achieve a smooth, controlled boil. | |
| Poor separation of product and impurities. | Distillation rate is too fast. | Decrease the heating rate to allow for proper equilibration in the fractionating column. |
| Inefficient fractionating column. | Use a longer or more efficient column (e.g., Vigreux or packed column). | |
| Flooded column. | The column is filled with liquid due to an excessively high boiling rate. Reduce the heat to allow the liquid to drain back into the flask, then resume heating at a lower rate. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Product does not move from the origin (Rf = 0). | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Product runs with the solvent front (Rf = 1). | Eluent is too polar. | Decrease the polarity of the eluent. For this compound, start with pure hexane. |
| Poor separation (streaking or overlapping bands). | Column is overloaded with sample. | Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of sample to silica (B1680970) gel by weight. |
| Sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of a non-polar solvent and load it carefully onto the column. | |
| Column was not packed properly (cracks or channels). | Repack the column, ensuring the silica gel is evenly settled. | |
| Product appears to be decomposing on the column. | Silica gel is too acidic. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar base like triethylamine (B128534) (0.1-1%). |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₇H₁₅Br | 179.10 | Estimated: 160-170 | The boiling point is estimated to be higher than the parent alkane due to the presence of the bromine atom. |
| 2,3-dimethylpentane | C₇H₁₆ | 100.21 | 89-90[1][2][3] | Unreacted starting material if synthesized from the corresponding alkane. |
| 2,3-dimethyl-1-pentene | C₇H₁₄ | 98.19 | 84.3 | Potential elimination byproduct. |
| 2,3-dimethyl-2-pentene | C₇H₁₄ | 98.19 | 97[4] | Potential elimination byproduct. |
Experimental Protocols
Fractional Distillation of this compound
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Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
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Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
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Distillation:
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Begin heating the flask gently.
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Observe the vapor rising through the fractionating column.
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Collect any low-boiling fractions (e.g., residual solvent or alkene byproducts) that distill over at lower temperatures.
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Carefully monitor the temperature. The temperature should stabilize as the desired product begins to distill.
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Collect the fraction that distills at the expected boiling point of this compound (approximately 160-170 °C).
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Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the flask.
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Analysis: Analyze the collected fractions by GC or NMR to determine their purity.
Flash Column Chromatography of this compound
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Solvent System Selection:
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Using thin-layer chromatography (TLC), determine a suitable solvent system. For this compound, start with 100% hexane.
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If the product does not move from the baseline, gradually add a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) in small increments (e.g., 1-2%) until an Rf value of approximately 0.2-0.3 is achieved for the product, with good separation from impurities.
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-
Column Packing:
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Select an appropriately sized column.
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Pack the column with silica gel using the chosen eluent (wet slurry packing is recommended).
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Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like hexane.
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Carefully load the sample onto the top of the silica gel bed.
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-
Elution:
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Begin eluting the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.
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Collect fractions in test tubes.
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-
Fraction Analysis:
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Monitor the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Logical Workflow Diagram
Caption: Purification workflow for this compound.
References
common side products in the synthesis of 1-Bromo-2,3-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,3-dimethylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three main synthetic strategies to produce this compound:
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Free-Radical Bromination of 2,3-dimethylpentane (B165511): This method involves the reaction of 2,3-dimethylpentane with a bromine source, typically in the presence of UV light or a radical initiator. However, this approach lacks selectivity and results in a mixture of monobrominated isomers.
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Anti-Markovnikov Hydrobromination of 2,3-dimethyl-1-pentene (B165498): The addition of hydrogen bromide (HBr) to 2,3-dimethyl-1-pentene in the presence of peroxides (e.g., benzoyl peroxide) follows an anti-Markovnikov pathway, yielding the desired this compound.
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Conversion of 2,3-dimethylpentan-1-ol: This method utilizes a brominating agent, such as phosphorus tribromide (PBr₃), to convert the primary alcohol, 2,3-dimethylpentan-1-ol, into the corresponding alkyl bromide via an Sₙ2 reaction. This route is generally preferred for its high selectivity and avoidance of carbocation rearrangements.[1][2][3]
Q2: What are the common side products in the synthesis of this compound?
A2: The side products largely depend on the chosen synthetic route:
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Free-Radical Bromination: This method is notorious for producing a variety of isomeric monobrominated products due to the different types of hydrogen atoms in the starting alkane. The major side products will be other isomers of bromodimethylpentane.
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Anti-Markovnikov Hydrobromination: The primary side product is the Markovnikov adduct, 2-Bromo-2,3-dimethylpentane, which can form if the reaction conditions do not favor the radical pathway (e.g., absence of peroxides).
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Conversion from Alcohol: While generally a clean reaction, potential side products can include elimination products (alkenes) if the reaction temperature is too high, or unreacted starting alcohol.
Q3: How can I purify the desired this compound from the reaction mixture?
A3: Purification of this compound typically involves the following steps:
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Workup: The reaction mixture is first washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts, followed by washing with water and brine.
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Drying: The organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
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Distillation: Fractional distillation is the most effective method for separating this compound from its isomers and other impurities, taking advantage of their different boiling points.
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Chromatography: For very high purity, column chromatography can be employed.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Free-Radical Bromination
| Symptom | Possible Cause | Solution |
| Low overall yield of monobrominated products. | Incomplete reaction. | Increase reaction time or the intensity of the UV light source. Ensure the bromine concentration is sufficient. |
| The desired 1-bromo isomer is a minor component. | Inherent lack of selectivity of the reaction. | This is expected. The reaction favors the formation of the most stable radical (tertiary > secondary > primary). Consider an alternative, more selective synthesis route. |
| Formation of di- and poly-brominated products. | High concentration of bromine relative to the alkane. | Use a molar excess of 2,3-dimethylpentane to favor monobromination. |
Issue 2: Formation of Significant Amounts of 2-Bromo-2,3-dimethylpentane in Anti-Markovnikov Hydrobromination
| Symptom | Possible Cause | Solution |
| The major product is the Markovnikov adduct. | Insufficient or inactive peroxide initiator. | Use a fresh batch of peroxide initiator. Ensure the reaction is protected from light inhibitors of radical reactions. |
| A mixture of Markovnikov and anti-Markovnikov products is obtained. | Competing ionic and radical addition pathways. | Ensure the complete exclusion of protic acids that can catalyze the ionic pathway. Use a non-polar solvent to favor the radical mechanism.[5] |
Issue 3: Incomplete Conversion of 2,3-dimethylpentan-1-ol to this compound
| Symptom | Possible Cause | Solution |
| Significant amount of starting alcohol remains after the reaction. | Insufficient PBr₃ or reaction time. | Use a slight excess of PBr₃. Ensure the reaction is stirred efficiently and run for a sufficient duration. |
| Formation of an alkene byproduct. | Reaction temperature is too high, leading to elimination. | Maintain a low reaction temperature, typically by cooling the reaction mixture in an ice bath during the addition of PBr₃. |
Quantitative Data
The free-radical bromination of 2,3-dimethylpentane leads to a mixture of monobrominated isomers. The theoretical product distribution can be estimated based on the number of each type of hydrogen atom and their relative reactivities (tertiary:secondary:primary ≈ 1600:80:1).
| Product | Position of Bromination | Number of Hydrogens | Relative Reactivity | Calculated % Yield |
| This compound | Primary (C1) | 3 | 1 | ~0.1% |
| 2-Bromo-2,3-dimethylpentane | Tertiary (C2) | 1 | 1600 | ~53.3% |
| 3-Bromo-2,3-dimethylpentane | Tertiary (C3) | 1 | 1600 | ~53.3% |
| 1-Bromo-3,4-dimethylpentane | Primary (C5 of ethyl group) | 3 | 1 | ~0.1% |
| 2-Bromo-3,4-dimethylpentane | Secondary (C4 of ethyl group) | 2 | 80 | ~5.3% |
| 1-Bromo-2-ethyl-3-methylbutane | Primary (methyl on C3) | 3 | 1 | ~0.1% |
| 2-Bromo-2-methyl-3-ethylbutane | Primary (methyl on C2) | 6 | 1 | ~0.2% |
Note: The calculated percentages are approximations and actual experimental yields may vary.
Experimental Protocols
Synthesis of this compound from 2,3-dimethylpentan-1-ol using PBr₃
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 2,3-dimethylpentan-1-ol (1.0 eq) and a suitable anhydrous solvent (e.g., diethyl ether).
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Reaction: The flask is cooled in an ice bath. Phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise via the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Visualizations
Caption: Synthetic pathways to this compound and their associated side products.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
troubleshooting failed Grignard reaction with 1-Bromo-2,3-dimethylpentane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions, specifically focusing on the use of sterically hindered substrates such as 1-bromo-2,3-dimethylpentane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the common causes?
A1: The failure of a Grignard reaction to initiate is a frequent issue, primarily due to the passivating layer of magnesium oxide (MgO) on the magnesium surface, which prevents the reaction with the alkyl halide. Another critical factor is the presence of even trace amounts of moisture, as Grignard reagents are highly reactive towards water. For a sterically hindered substrate like this compound, a higher activation energy may also contribute to initiation difficulties.
Q2: What are the visual cues of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable signs. These can include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling point ethers), the appearance of a cloudy grey or brownish color in the reaction mixture, and the generation of heat (an exothermic reaction).
Q3: How can I activate the magnesium turnings to facilitate the reaction?
A3: Magnesium activation is crucial for a successful Grignard reaction. Several methods can be employed:
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Mechanical Activation: Crushing the magnesium turnings with a glass rod under an inert atmosphere can expose a fresh, unoxidized surface.
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Chemical Activation: The addition of a small crystal of iodine is a common method. The disappearance of the characteristic purple or brown color of iodine indicates that the magnesium has been activated. 1,2-dibromoethane (B42909) is another effective activator, which reacts with magnesium to produce ethylene (B1197577) gas (observed as bubbling) and magnesium bromide.
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Ultrasonication: Using an ultrasonic bath can help to break up the magnesium oxide layer.
Q4: I'm observing a low yield of my Grignard reagent. What are the likely side reactions?
A4: Low yields with sterically hindered alkyl halides can be attributed to competing side reactions. The most common is the Wurtz coupling, where the formed Grignard reagent reacts with the remaining this compound to form a dimer. Another possibility is an elimination reaction, where the Grignard reagent acts as a base, leading to the formation of an alkene.
Q5: Which solvent is recommended for a Grignard reaction with a sterically hindered bromide?
A5: Ethereal solvents are essential for Grignard reactions. While diethyl ether is commonly used, tetrahydrofuran (B95107) (THF) is often preferred for less reactive or sterically hindered halides. THF has a higher boiling point and is a better solvating agent, which helps to stabilize the Grignard reagent.
Data Presentation: Illustrative Yields for a Sterically Hindered Grignard Reaction
The following table provides illustrative data on how reaction parameters can influence the yield of a Grignard reagent from a sterically hindered secondary alkyl bromide like this compound. These values are based on general principles and are intended to guide optimization efforts.
| Entry | Solvent | Activation Method | Temperature (°C) | Addition Time (min) | Illustrative Yield (%) | Notes |
| 1 | Diethyl Ether | None | 35 (reflux) | 30 | < 10 | High likelihood of initiation failure. |
| 2 | Diethyl Ether | Iodine | 35 (reflux) | 60 | 40-60 | Slow addition is crucial to minimize Wurtz coupling. |
| 3 | THF | 1,2-Dibromoethane | 66 (reflux) | 60 | 60-80 | THF's higher boiling point and solvating ability can improve yield. |
| 4 | THF | Iodine + Sonication | 50 | 90 | 70-85 | Combination of activators and controlled temperature can be beneficial. |
| 5 | Diethyl Ether | 1,2-Dibromoethane | 35 (reflux) | 15 | 20-40 | Rapid addition increases the likelihood of Wurtz coupling. |
Experimental Protocols
Detailed Methodology for Grignard Reagent Formation with this compound
1. Preparation and Setup:
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All glassware (a three-necked round-bottom flask, a condenser, and an addition funnel) must be rigorously dried in an oven at 120°C overnight or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
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Equip the flask with a magnetic stir bar and add magnesium turnings (1.2 equivalents).
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Assemble the glassware under a positive pressure of the inert gas.
2. Magnesium Activation and Reaction Initiation:
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Add a small crystal of iodine to the flask containing the magnesium turnings.
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In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion (~5-10%) of the alkyl bromide solution to the magnesium suspension.
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The reaction should initiate, as indicated by the fading of the iodine color and a gentle reflux. Gentle warming with a heat gun or sonication may be necessary to start the reaction.
3. Grignard Reagent Formation:
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Once the reaction has started, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure the complete consumption of the magnesium.
4. Subsequent Reaction with an Electrophile (e.g., an Aldehyde or Ketone):
-
Cool the prepared Grignard reagent solution to 0°C in an ice bath.
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Dissolve the electrophile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.
5. Work-up:
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Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
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Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purify the product by an appropriate method, such as column chromatography or distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for a failed Grignard reaction.
optimizing reaction conditions for substitution vs. elimination of 1-Bromo-2,3-dimethylpentane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 1-Bromo-2,3-dimethylpentane, focusing on optimizing conditions to favor either substitution (S(_N)2) or elimination (E2) reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing substitution reactions on this compound?
A1: this compound is a primary alkyl halide. While primary halides typically favor the S(_N)2 pathway, this specific substrate presents a significant challenge due to steric hindrance. The electrophilic carbon (C1) is bonded to a sterically bulky tertiary carbon (C2), which is substituted with a methyl and an ethyl group. This "neopentyl-like" structure severely impedes the backside attack required for an S(_N)2 reaction, dramatically slowing its rate.[1] This makes the competing E2 elimination pathway a more likely outcome, especially under unfavorable conditions.[1][2]
Q2: How does the choice of nucleophile versus base influence the product ratio?
A2: The nature of the reagent is critical in determining whether substitution or elimination predominates.
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To favor Substitution (S(_N)2): Use a strong, non-basic nucleophile.[1] Species with high nucleophilicity but low basicity, such as iodide (I⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻), are ideal. These can effectively attack the electrophilic carbon without being strong enough to readily abstract a proton for elimination.[3]
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To favor Elimination (E2): Use a strong, sterically hindered (bulky) base.[4][5] Reagents like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are poor nucleophiles due to their size but are excellent at removing a proton from the β-carbon, driving the E2 pathway.[6][7] Using a strong, non-bulky base like hydroxide (B78521) (OH⁻) or an alkoxide (RO⁻) will also favor E2 over the sterically hindered S(_N)2 pathway.[3][8]
Q3: What is the optimal solvent for maximizing the desired product?
A3: The solvent plays a crucial role by stabilizing transition states and influencing the reactivity of the nucleophile/base.
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For S(_N)2 Reactions: Polar aprotic solvents such as DMSO, DMF, or acetone (B3395972) are highly recommended.[9][10] These solvents solvate the cation of a nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, increasing the rate of substitution.[11]
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For E2 Reactions: While E2 reactions can proceed in various solvents, using the conjugate acid of the base as the solvent (e.g., ethanol (B145695) for ethoxide) is common. Polar protic solvents can decrease nucleophilicity by caging the nucleophile through hydrogen bonding, which can further suppress the already slow S(_N)2 reaction, thus favoring elimination.[2][11]
Q4: How does reaction temperature affect the competition between substitution and elimination?
A4: Higher temperatures almost always favor elimination over substitution.[12][13] Elimination reactions typically have a higher activation energy and result in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more thermodynamically favorable.[1][14] Therefore, to maximize the substitution product, reactions should be run at the lowest feasible temperature.
Troubleshooting Guide: Substitution vs. Elimination
This section addresses common issues encountered during the reaction of this compound.
| Problem | Probable Cause(s) | Suggested Solutions & Optimizations |
| Low or no yield of the desired S(_N)2 substitution product. | 1. Extreme Steric Hindrance: The neopentyl-like structure of the substrate makes the S(_N)2 reaction inherently very slow.[1]2. Incorrect Nucleophile: The chosen nucleophile may be too basic or too bulky. | 1. Increase Reaction Time: Monitor the reaction over an extended period (e.g., 24-72 hours) at a controlled, low temperature.2. Select a Better Nucleophile: Use a small, highly potent nucleophile that is a weak base (e.g., NaN₃, NaCN, NaI in acetone).[3][10] |
| High percentage of alkene byproduct observed. | 1. Reagent is too basic: The nucleophile is acting as a base, promoting the E2 pathway.[4]2. High Reaction Temperature: Elevated temperatures favor elimination.[12][14]3. Inappropriate Solvent Choice: The solvent may be hindering the S(_N)2 pathway. | 1. Switch to a Less Basic Nucleophile: See Q2 for suggestions.2. Lower the Temperature: Run the reaction at room temperature or below (e.g., 0 °C).[1]3. Use a Polar Aprotic Solvent: Switch to DMSO or DMF to enhance the rate of the S(_N)2 reaction.[9] |
| Multiple elimination products are formed. | 1. Use of a non-bulky base: A small, strong base (e.g., NaOEt) can abstract protons from different β-carbons, potentially leading to a mixture of Zaitsev (more substituted) and Hofmann (less substituted) alkenes.2. Potential for Rearrangement: Although unlikely for E2, trace amounts of E1 conditions could lead to carbocation rearrangement and different alkene products. | 1. Use a Bulky Base for Selectivity: To favor the Hofmann product (less substituted alkene), use a sterically hindered base like potassium tert-butoxide (t-BuOK).[4][15]2. Ensure Anhydrous Conditions: Strictly enforce E2 conditions (strong base, appropriate solvent) to prevent competing E1 pathways. |
Data & Protocols
Table 1: Predicted Product Ratios Under Various Conditions
The following table summarizes the expected major and minor products for the reaction of this compound based on general principles of organic chemistry.
| Reagent | Solvent | Temperature | Major Product | Minor Product | Predominant Mechanism |
| NaN₃ (Sodium Azide) | DMSO | 25 °C | 1-Azido-2,3-dimethylpentane | 2,3-dimethylpent-1-ene | S(_N)2 |
| NaI (Sodium Iodide) | Acetone | 50 °C | 1-Iodo-2,3-dimethylpentane | 2,3-dimethylpent-1-ene | S(_N)2 |
| NaOEt (Sodium Ethoxide) | Ethanol | 50 °C | 2,3-dimethylpent-1-ene | 1-Ethoxy-2,3-dimethylpentane | E2 |
| t-BuOK (Potassium t-butoxide) | t-BuOH | 80 °C | 2,3-dimethylpent-1-ene | (Negligible Substitution) | E2 |
| H₂O (Water) | H₂O / Heat | 100 °C | No Reaction / Very Slow | (Possible rearranged products) | Unlikely (Primary Halide) |
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-2,3-dimethylpentane (Favoring S(_N)2)
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq), a strong nucleophile and weak base, to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Due to steric hindrance, the reaction may require 24-48 hours.[1]
-
Workup: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of 2,3-dimethylpent-1-ene (Favoring E2)
-
Setup: In a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add anhydrous tert-butanol.
-
Reagent Addition: Carefully add potassium tert-butoxide (t-BuOK, 2.0 eq), a strong, bulky base, to the solvent.
-
Reaction: Add this compound (1.0 eq) to the basic solution and heat the mixture to reflux (approx. 80-85 °C).
-
Monitoring: Monitor the disappearance of the starting material by GC. The reaction is typically complete within a few hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract with pentane. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to isolate the volatile alkene product.
Visualized Workflows and Decision Pathways
Caption: Decision tree for predicting the major reaction pathway.
Caption: Experimental workflow for optimizing an S(_N)2 reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. iiste.org [iiste.org]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
storage and handling guidelines for 1-Bromo-2,3-dimethylpentane to prevent degradation
Technical Support Center: 1-Bromo-2,3-dimethylpentane
This guide provides detailed storage and handling guidelines to prevent the degradation of this compound, alongside troubleshooting advice for common experimental issues. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific stability and degradation data for this compound is limited. The following guidelines are based on best practices for structurally similar alkyl bromides and information from safety data sheets of related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] The recommended storage temperature is between 2-8°C.[2] It should be kept in a tightly sealed container, preferably the original amber glass bottle, to protect it from light and moisture.[3] Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to prevent degradation from exposure to air.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, appropriate personal protective equipment is essential. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[1] All handling of the compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4]
Q3: What are the primary hazards associated with this compound?
Based on data for similar bromoalkanes, this compound is expected to be a flammable liquid and vapor.[1][5] It may cause skin and serious eye irritation, as well as respiratory irritation.[5] It is also presumed to be toxic to aquatic life with long-lasting effects.[1][4]
Q4: How can I tell if my this compound has degraded?
Signs of degradation include a noticeable discoloration (e.g., turning yellow or brown) and potential pressure buildup in the container due to the formation of gaseous byproducts like hydrogen bromide (HBr). If degradation is suspected, it is crucial to handle the container with extra caution in a fume hood and verify the compound's purity before use, for instance, by gas chromatography (GC).
Storage and Handling Summary
| Parameter | Guideline | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows down the rate of potential decomposition reactions.[2] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by minimizing contact with air and moisture. |
| Container | Tightly sealed, amber glass bottle | Protects from light-induced degradation and prevents moisture ingress. |
| Location | Cool, dry, well-ventilated, and approved flammable liquids cabinet | Ensures stability, prevents accumulation of hazardous vapors, and mitigates fire risk.[1] |
| Handling | In a chemical fume hood with appropriate PPE | Minimizes inhalation exposure and prevents skin/eye contact.[4] |
Troubleshooting Guide
Q5: My reaction yield is lower than expected. Could the starting material be the issue?
A: Yes, low yield can be a result of using degraded this compound. Degradation can lead to the presence of impurities that may interfere with the reaction. It is recommended to assess the purity of the compound via GC or NMR before use. If degradation is confirmed, purifying the material by distillation may be necessary.
Q6: I am observing unexpected byproducts in my reaction. What could be the cause?
A: The formation of unexpected byproducts can often be attributed to the reactivity of the bromoalkane. A common side reaction is elimination, where this compound loses HBr to form alkenes, such as 2,3-dimethylpent-1-ene.[6][7] This is particularly favored by basic conditions and higher temperatures. Using non-nucleophilic bases or lower reaction temperatures can help to minimize these elimination byproducts.
Q7: My Grignard reaction with this compound is not initiating. What should I do?
A: Difficulty in initiating a Grignard reaction is a common issue. Ensure that all glassware is rigorously dried and that the solvent is anhydrous, as any trace of water will quench the reaction. The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting. To activate the magnesium, you can crush the turnings gently in a dry flask under an inert atmosphere or add a small crystal of iodine as an initiator.
Experimental Protocols
Protocol: Preparation of a Grignard Reagent from this compound
Objective: To prepare 2,3-dimethylpentylmagnesium bromide for use in subsequent reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Round-bottom flask, dropping funnel, and condenser (all oven-dried)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Place the magnesium turnings in the round-bottom flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.
-
Add a small amount of the bromoalkane solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and gentle reflux is observed.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey solution is the Grignard reagent.
Visualizations
Caption: Logic diagram illustrating how proper storage and handling prevent degradation pathways.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 1-Bromo-3,3-dimethylpentane | C7H15Br | CID 15752575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solved by an EXPERT What is the major product formed when | Chegg.com [chegg.com]
- 7. m.youtube.com [m.youtube.com]
scale-up considerations for the synthesis of 1-Bromo-2,3-dimethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,3-dimethylpentane. The information is designed to address specific issues that may be encountered during laboratory-scale and scale-up production.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common synthetic routes to this compound?
A1: The most common and direct method for synthesizing this compound is through the nucleophilic substitution of 2,3-dimethylpentan-1-ol. The two primary reagents used for this conversion are Phosphorus Tribromide (PBr₃) and concentrated Hydrobromic Acid (HBr). The reaction with PBr₃ is generally preferred for primary alcohols as it is less prone to carbocation rearrangements.[1][2]
Q2: My reaction with PBr₃ is giving a low yield. What are the potential causes and solutions?
A2: Low yields in the PBr₃ bromination of 2,3-dimethylpentan-1-ol can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure that the PBr₃ is added slowly at a low temperature (typically 0 °C) and then allowed to warm to room temperature or gently heated to ensure the reaction is complete.[3]
-
Side Reactions: Elimination reactions to form alkenes can occur, especially if the reaction temperature is too high. Maintaining a controlled temperature throughout the addition and reaction time is crucial.
-
Hydrolysis of PBr₃: Phosphorus tribromide reacts violently with water. Ensure all glassware is thoroughly dried and use an anhydrous solvent to prevent the decomposition of the reagent.[1]
-
Workup Issues: The product can be lost during the aqueous workup if emulsions form or if the pH is not carefully controlled. Ensure thorough extraction and proper separation of layers.
Q3: I am observing a significant amount of an alkene byproduct. How can I minimize this?
A3: Alkene formation is a common side reaction resulting from the elimination of HBr. To minimize this:
-
Use PBr₃ instead of HBr: The reaction with PBr₃ is less prone to elimination side reactions compared to using concentrated HBr.[1]
-
Control the Temperature: Keep the reaction temperature low, especially during the addition of the brominating agent. For PBr₃ reactions, addition at 0 °C is recommended.[3] For HBr reactions, avoid excessive heating.
-
Use a Non-coordinating Base: In some cases, the addition of a non-nucleophilic base like pyridine (B92270) can help to scavenge the HBr formed during the reaction, thus reducing the likelihood of acid-catalyzed elimination.[3]
Q4: During scale-up, the reaction temperature is difficult to control. What are the risks and how can I manage them?
A4: The reaction of alcohols with PBr₃ or HBr is exothermic, and poor temperature control on a larger scale can lead to a runaway reaction, increasing the formation of byproducts and posing a significant safety hazard.
-
Heat Management: Ensure the reactor has adequate cooling capacity. For larger scales, a jacketed reactor with a circulating coolant is essential.
-
Controlled Reagent Addition: Add the brominating agent slowly and sub-surface to ensure it reacts quickly and to prevent localized hot spots.
-
Agitation: Ensure efficient stirring to promote heat transfer and maintain a homogenous reaction mixture.
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Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.
Q5: What is the best method for purifying the final product?
A5: Purification of this compound is typically achieved through the following steps:
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Aqueous Workup: After the reaction is complete, the mixture should be quenched with water or ice. This is followed by washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, and then with brine to aid in the separation of the organic and aqueous layers.
-
Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: The final purification is achieved by fractional distillation under reduced pressure. This is important to separate the desired product from any unreacted alcohol, alkene byproducts, or higher boiling impurities. The boiling point of the product will be a key parameter for successful distillation.
Experimental Protocols
Synthesis of this compound from 2,3-dimethylpentan-1-ol using PBr₃
Materials:
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2,3-dimethylpentan-1-ol
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Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,3-dimethylpentan-1-ol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33-0.40 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-3 hours. The reaction can be gently heated to reflux if necessary to drive it to completion, but this may increase the chance of elimination.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Reference/Comment |
| Starting Alcohol | 10 g | 1000 g | 2,3-dimethylpentan-1-ol |
| PBr₃ (equivalents) | 0.35 | 0.35 | A slight excess may be needed for hindered alcohols. |
| Solvent Volume | 100 mL | 10 L | Anhydrous Diethyl Ether or DCM |
| Addition Temperature | 0 °C | 0-5 °C | Crucial for controlling exotherm. |
| Reaction Time | 2-4 hours | 4-8 hours | Monitor by TLC or GC for completion. |
| Expected Yield | 70-85% | 65-80% | Yields may be lower for branched alcohols.[4] |
| Boiling Point | Estimated: 160-170 °C (atm) | Estimated: 160-170 °C (atm) | No experimental data found; estimated based on similar structures. |
| Purification | Vacuum Distillation | Fractional Vacuum Distillation | Essential for removing byproducts. |
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. Chapter 4 Notes [web.pdx.edu]
- 3. orgosolver.com [orgosolver.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Exothermic Reactions Involving 1-Bromo-2,3-dimethylpentane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1-Bromo-2,3-dimethylpentane. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of this compound?
A1: The primary hazard is a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[1][2] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing vessel rupture, explosions, and the release of flammable or toxic materials.[2] this compound itself is a combustible liquid and can decompose at high temperatures to produce hazardous substances like hydrogen bromide gas.[3][4]
Q2: Which common reactions involving this compound are known to be exothermic?
A2: Grignard reactions are a prominent example of highly exothermic reactions involving alkyl halides like this compound.[5] The reaction with magnesium metal to form the Grignard reagent is particularly energetic.[5][6] Other nucleophilic substitution and elimination reactions can also be exothermic, depending on the reagents and conditions used.
Q3: What are the early warning signs of a potential thermal runaway?
A3: Early warning signs include a sudden, unexpected rise in temperature that is difficult to control with standard cooling methods, an increase in the rate of gas evolution, a noticeable change in the viscosity or color of the reaction mixture, and a rise in pressure within the reaction vessel. Close monitoring of the reaction temperature is crucial.[7]
Q4: How can I prevent a thermal runaway reaction?
A4: Prevention is key and involves several strategies:
-
Slow Reagent Addition: Add the limiting reagent slowly and in a controlled manner to manage the rate of heat generation.[8]
-
Adequate Cooling: Ensure the reaction vessel is equipped with an efficient cooling system, such as an ice bath or a cryostat, capable of dissipating the heat produced.
-
Proper Dilution: Running the reaction at a lower concentration can help to moderate the reaction rate and heat output.[8]
-
Maintain Stirring: Efficient stirring ensures even heat distribution and prevents the formation of localized hot spots.
-
Understand Reaction Kinetics: Before scaling up, have a thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry.
Q5: What is the correct immediate response to a reaction that is starting to show signs of thermal runaway?
A5: If you observe signs of a runaway, prioritize safety:
-
Alert personnel in the immediate vicinity and evacuate if necessary.
-
If it is safe to do so, immediately remove any external heating source.
-
Increase the cooling to the reaction vessel.
-
If planned for in your procedure, begin the slow addition of a quenching agent or an inert, high-boiling solvent to dilute and cool the reaction.
-
Do not seal a vessel that is experiencing a pressure increase.
Q6: What are suitable quenching agents for reactions with this compound, particularly after Grignard reagent formation?
A6: Quenching should always be performed cautiously and with adequate cooling. A stepwise approach is recommended.[9] Initially, a less reactive quenching agent like isopropanol (B130326) can be added slowly.[10][11] This can be followed by a more reactive agent like ethanol, and finally, water or a saturated aqueous solution of ammonium (B1175870) chloride.[11][12] Never add water directly to a large amount of unreacted organometallic reagent, as the reaction can be extremely vigorous.[12]
Troubleshooting Guide for Exothermic Reactions
The following table provides a guide for troubleshooting common issues during exothermic reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Reaction concentration is too high.4. Insufficient stirring leading to localized heating. | 1. Immediately stop reagent addition.2. Enhance cooling (e.g., switch from an ice-water bath to an ice-salt or dry ice-acetone bath).3. If safe, add a pre-cooled, inert solvent to dilute the reaction mixture.4. Ensure the stirrer is functioning correctly and at an appropriate speed. |
| Reaction Fails to Initiate (e.g., Grignard Formation) | 1. Impurities on the surface of magnesium turnings.2. Presence of moisture in reagents or glassware.3. Low-quality or expired this compound or solvent. | 1. Gently crush the magnesium turnings with a glass rod to expose a fresh surface.[6]2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.3. Ensure all glassware is oven-dried and reagents are anhydrous.[6]4. Use freshly opened or purified reagents and solvents.[8] |
| Sudden, Vigorous Boiling (Refluxing) | 1. The reaction has reached its activation energy and is proceeding rapidly.2. The heat of reaction is greater than anticipated. | 1. This can be normal for some exothermic reactions like Grignard synthesis, but it must be controlled.[5]2. Ensure the reflux condenser is operating efficiently.3. Be prepared to apply external cooling to moderate the boiling if it becomes too vigorous. |
| Noticeable Pressure Buildup in Vessel | 1. Formation of gaseous byproducts.2. The reaction temperature is approaching or exceeding the boiling point of the solvent.3. The system is closed or inadequately vented. | 1. Ensure the reaction is conducted in a system equipped with a pressure-equalizing dropping funnel and a condenser open to an inert gas line with a bubbler, not a sealed system.[10]2. Reduce the reaction temperature immediately with external cooling.3. Stop reagent addition until the pressure stabilizes. |
Experimental Protocols
Protocol: Synthesis of 2,3-dimethylpentylmagnesium bromide (Grignard Reagent)
This protocol outlines the preparation of a Grignard reagent, a common and highly exothermic procedure.
Reagents and Materials:
| Reagent/Material | Quantity | Molar Equivalent | Notes |
| Magnesium Turnings | 1.22 g | 1.05 eq | |
| Anhydrous Diethyl Ether | 50 mL | - | |
| This compound | 8.5 g (6.0 mL) | 1.0 eq | Must be anhydrous. |
| Iodine | 1 small crystal | - | As an initiator. |
Procedure:
-
Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Initiation: Place the magnesium turnings and the iodine crystal in the flask. Add 10 mL of anhydrous diethyl ether.
-
Reagent Addition: Dissolve the this compound in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Starting the Reaction: Add approximately 1-2 mL of the bromide solution from the dropping funnel to the magnesium suspension. The reaction should begin shortly, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution.[5] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a glass rod.
-
Maintaining Control: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[13] Use an ice bath to control the reaction temperature if the reflux becomes too vigorous.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes to ensure all the magnesium has reacted.
Quenching Procedure:
-
Cool the flask containing the Grignard reagent in an ice-water bath.
-
Slowly add a saturated aqueous solution of ammonium chloride dropwise via the dropping funnel. This is a highly exothermic step; control the addition rate to keep the temperature below 20°C.
-
Continue the addition until the bubbling ceases and two distinct layers are formed.
Visualizations
Caption: Decision workflow for managing a potential thermal runaway.
Caption: Cause and effect diagram for an exothermic event.
Caption: Experimental workflow for Grignard reagent synthesis.
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. cedrec.com [cedrec.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. rubingroup.org [rubingroup.org]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
removal of unreacted starting materials from 1-Bromo-2,3-dimethylpentane product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from the 1-Bromo-2,3-dimethylpentane product. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities depend on the synthetic route. If prepared via hydrobromination of 2,3-dimethyl-1-pentene (B165498) or 2,3-dimethyl-2-pentene (B84793), the primary impurities will be the unreacted alkene starting material. If the reaction is not performed under anhydrous conditions, side reactions can lead to the formation of alcohols. Additionally, if a radical initiator is used, byproducts from its decomposition may be present.
Q2: How can I remove unreacted alkene starting material from my this compound product?
A2: Fractional distillation is the most effective method for separating unreacted alkenes from the desired alkyl halide product due to the significant difference in their boiling points. The boiling points of the likely starting materials, 2,3-dimethyl-1-pentene and 2,3-dimethyl-2-pentene, are considerably lower than that of this compound.
Q3: How do I remove acidic impurities, such as residual HBr, from the crude product?
A3: Acidic impurities can be effectively removed by a liquid-liquid extraction procedure. Washing the crude organic product with a mild aqueous base, such as a saturated sodium bicarbonate solution, will neutralize and extract the acidic components into the aqueous layer. It is generally not recommended to wash the crude halide with strong bases like sodium hydroxide, as this can promote elimination or substitution reactions, leading to the formation of undesired byproducts.[1]
Q4: My final product appears to be a mixture of isomers. How can I separate them?
A4: The separation of constitutional isomers, such as this compound and other brominated pentanes that may form, can be challenging. High-efficiency fractional distillation or preparative gas chromatography (GC) are potential methods. For laboratory scale, flash column chromatography using a non-polar eluent system may also provide separation.
Q5: After washing, my organic layer is cloudy. What should I do?
A5: A cloudy organic layer indicates the presence of water. Before proceeding to distillation, it is crucial to thoroughly dry the organic phase. This is typically achieved by treating the solution with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). After adding the drying agent and observing that the solution is clear, the drying agent should be removed by filtration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield after purification | - Incomplete reaction. - Loss of product during aqueous washes due to its slight water solubility. - Inefficient fractional distillation leading to co-distillation with lower-boiling impurities. | - Monitor the reaction progress using TLC or GC to ensure completion. - Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a small amount of fresh organic solvent. - Ensure the fractional distillation column is properly packed and insulated, and maintain a slow and steady distillation rate. |
| Product decomposes during distillation | - The distillation temperature is too high. - Presence of residual acidic or basic impurities that catalyze decomposition at elevated temperatures. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product. - Ensure all acidic and basic impurities are removed through proper washing steps before distillation. |
| Poor separation during fractional distillation | - The fractionating column has low efficiency (too few theoretical plates). - The distillation rate is too fast. - The column is not properly insulated. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[2] - Insulate the column with glass wool or aluminum foil to minimize heat loss.[3] |
| Presence of a significant amount of alkene in the final product | - Incomplete reaction. - Elimination of HBr from the product during workup or distillation. | - Drive the initial reaction to completion. - Avoid using strong bases during the washing step. Use a mild base like sodium bicarbonate.[4] - If distillation is causing elimination, consider purification by flash column chromatography at room temperature. |
Data Presentation
The following table summarizes the boiling points of this compound and its potential unreacted starting materials.
| Compound | Structure | Boiling Point (°C) |
| This compound | CH₃CH₂CH(CH₃)CH(CH₃)CH₂Br | ~170-175 (estimated) |
| 2,3-dimethyl-1-pentene | CH₃CH₂C(CH₃)=C(CH₃)H | 84.3 |
| 2,3-dimethyl-2-pentene | CH₃CH₂C(CH₃)=C(CH₃)₂ | 97 |
| 2,3-dimethylpentane | CH₃CH₂CH(CH₃)CH(CH₃)CH₃ | 89-90 |
Note: The boiling point of this compound is an estimate based on the increased molecular weight and intermolecular forces due to the bromine atom compared to the parent alkane and alkene.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The organic layer, containing the this compound, will typically be the upper layer (confirm by adding a few drops of water to see which layer it joins).
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate.
-
Drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Filter the dried organic solution to remove the drying agent. The filtrate is now ready for fractional distillation.
Protocol 2: Fractional Distillation for Removal of Unreacted Alkenes
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.
-
Add the dried crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
-
Observe the temperature at the top of the column. The first fraction to distill will be the lowest boiling point component, the unreacted 2,3-dimethyl-1-pentene (boiling point ~84.3 °C).
-
Collect this initial fraction in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect any intermediate fractions, which may include 2,3-dimethyl-2-pentene (boiling point ~97 °C).
-
The temperature will then rise significantly. Change the receiving flask again to collect the final product, this compound, as it distills.
-
Stop the distillation when only a small amount of residue remains in the distilling flask to avoid distilling over high-boiling impurities.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Validation & Comparative
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Bromo-2,3-dimethylpentane
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by analyzing their fragmentation patterns upon ionization. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-2,3-dimethylpentane against other bromoalkane isomers, supported by established fragmentation principles.
The presence of a bromine atom profoundly influences the fragmentation pathways of alkyl halides. A key characteristic is the isotopic signature of bromine, which exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately a 1:1 ratio).[1][2] This results in the appearance of two molecular ion peaks ([M]+• and [M+2]+•) of similar intensity, separated by two mass-to-charge units (m/z).[1][3]
Comparative Analysis of Fragmentation Patterns
The mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions. The fragmentation process is typically initiated by the removal of an electron from the bromine atom, which has non-bonding electrons, to form the molecular ion.[1] Subsequent fragmentation occurs through various pathways, primarily driven by the stability of the resulting carbocations and neutral radicals.
A primary fragmentation pathway for bromoalkanes is the cleavage of the carbon-bromine bond, which is often the weakest bond in the molecule.[4][5] This results in the loss of a bromine radical and the formation of a stable carbocation. In the case of this compound, this would lead to the formation of a 2,3-dimethylpentyl cation.
Further fragmentation of the alkyl chain is also expected, leading to a variety of smaller carbocations. The stability of these carbocations (tertiary > secondary > primary) plays a significant role in determining the relative abundance of the corresponding fragment ions.
The table below summarizes the predicted major fragment ions for this compound and compares them with the known fragmentation of a similar isomer, 1-Bromo-3-methylpentane.
| m/z (Predicted for this compound) | Putative Fragment Identity | Comparison with 1-Bromo-3-methylpentane Fragmentation |
| 178/180 | [C7H1579/81Br]+• (Molecular Ion) | The molecular ion for 1-Bromo-3-methylpentane would be at m/z 164/166. |
| 99 | [C7H15]+ | Loss of Br radical is a common pathway for both isomers. |
| 93/95 | [CH279/81Br]+ | This α-cleavage fragment is expected to be a major diagnostic ion for both isomers.[6] |
| 71 | [C5H11]+ | Formation of various stable alkyl cations is common to both. |
| 57 | [C4H9]+ | Formation of various stable alkyl cations is common to both.[6] |
| 43 | [C3H7]+ | Formation of various stable alkyl cations is common to both.[6] |
Experimental Protocols
To acquire the mass spectrum of this compound, a standard electron ionization mass spectrometer would be utilized.
Sample Preparation: The sample would be introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC) for separation from any impurities. A dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) is prepared.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (a standard energy that promotes reproducible fragmentation)
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-200
Fragmentation Pathway of this compound
The following diagram illustrates the primary fragmentation pathways predicted for this compound upon electron ionization.
Caption: Predicted fragmentation of this compound.
This comparative guide, based on established principles of mass spectrometry, provides a foundational understanding of the expected fragmentation pattern of this compound. Experimental verification would be necessary to confirm the precise relative abundances of the fragment ions.
References
- 1. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. brainly.com [brainly.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-Bromo-4-methylpentane vs. 1-Bromo-3-methylpentane do the fragmentation .. [askfilo.com]
A Researcher's Guide to Distinguishing Isomers of Bromodimethylpentane Using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of their work. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique for this purpose. This guide provides a comprehensive comparison of how ¹H and ¹³C NMR spectroscopy can be effectively utilized to distinguish between various constitutional isomers of bromodimethylpentane. The subtle differences in the atomic connectivity of these isomers lead to unique spectroscopic fingerprints, which, when properly interpreted, allow for their unambiguous identification.
The key parameters in NMR spectroscopy that enable the differentiation of isomers are the chemical shift (δ), which indicates the electronic environment of a nucleus; the integration, which reveals the relative number of nuclei; and the spin-spin coupling (splitting pattern), which provides information about neighboring nuclei. By carefully analyzing these parameters in both proton (¹H) and carbon-13 (¹³C) NMR spectra, one can confidently distinguish between the various isomeric forms of bromodimethylpentane.
Comparative NMR Data of Bromodimethylpentane Isomers
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for four representative isomers of bromodimethylpentane. These predicted values are based on established principles of NMR spectroscopy and serve as a guide for identifying key structural features.
Table 1: Predicted ¹H NMR Data for Selected Bromodimethylpentane Isomers
| Isomer | Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
| 1-bromo-2,2-dimethylpentane | -CH₂Br | ~3.3 | 2H | s |
| -CH₂- | ~1.5 | 2H | t | |
| -CH₃ (ethyl) | ~0.9 | 3H | t | |
| -C(CH₃)₂ | ~1.0 | 6H | s | |
| 1-bromo-3,3-dimethylpentane | -CH₂Br | ~3.4 | 2H | t |
| -CH₂- (adjacent to C(CH₃)₂) | ~1.8 | 2H | t | |
| -CH₂CH₃ | ~1.3 | 2H | q | |
| -CH₃ (ethyl) | ~0.9 | 3H | t | |
| -C(CH₃)₂ | ~0.9 | 6H | s | |
| 2-bromo-2,3-dimethylpentane | -CH(CH₃)- | ~2.0 | 1H | m |
| -CH₂- | ~1.6 | 2H | m | |
| -CH₃ (on C2) | ~1.7 | 6H | s | |
| -CH₃ (on C3) | ~1.0 | 3H | d | |
| -CH₃ (ethyl) | ~0.9 | 3H | t | |
| 3-bromo-2,2-dimethylpentane | -CHBr- | ~4.1 | 1H | t |
| -CH₂- | ~2.0 | 2H | q | |
| -C(CH₃)₂ | ~1.1 | 9H | s | |
| -CH₃ (ethyl) | ~1.0 | 3H | t |
Table 2: Predicted ¹³C NMR Data for Selected Bromodimethylpentane Isomers
| Isomer | Predicted Number of Signals | Predicted Chemical Shift Ranges (δ, ppm) |
| 1-bromo-2,2-dimethylpentane | 5 | C-Br: ~45-55, Quaternary C: ~35-45, CH₂: ~30-40, CH₃: ~20-30, CH₃ (ethyl): ~10-15 |
| 1-bromo-3,3-dimethylpentane | 6 | C-Br: ~40-50, Quaternary C: ~30-40, CH₂: ~40-50, CH₂ (ethyl): ~25-35, CH₃: ~20-30, CH₃ (ethyl): ~5-15 |
| 2-bromo-2,3-dimethylpentane | 6 | C-Br: ~60-70, CH: ~40-50, CH₂: ~30-40, CH₃ (on C2): ~30-40, CH₃ (on C3): ~15-25, CH₃ (ethyl): ~10-20 |
| 3-bromo-2,2-dimethylpentane | 5 | C-Br: ~65-75, Quaternary C: ~40-50, CH₂: ~30-40, CH₃ (tert-butyl): ~25-35, CH₃ (ethyl): ~10-20 |
Experimental Protocols
A standard protocol for acquiring high-quality NMR spectra of bromodimethylpentane isomers is as follows:
Sample Preparation:
-
Dissolve approximately 10-20 mg of the bromodimethylpentane isomer in 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (or more for dilute samples)
-
¹³C NMR Spectroscopy:
-
Spectrometer: The same spectrometer as used for ¹H NMR.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (to simplify the spectrum to single lines for each carbon).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the selected isomers of bromodimethylpentane based on their key NMR features.
Unraveling Reaction Pathways: A Computational and Experimental Comparison for 1-Bromo-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, predicting and controlling the outcome of chemical reactions is paramount. The competition between substitution and elimination reactions of alkyl halides is a classic challenge that dictates the formation of desired products. This guide provides a comparative analysis of the reaction pathways for 1-Bromo-2,3-dimethylpentane, a primary alkyl halide with notable steric hindrance, against other relevant alkyl halides. We delve into computational modeling approaches and experimental data to illuminate the factors governing its reactivity.
Competing Pathways: SN2 vs. E2 for this compound
Alkyl halides can undergo two primary reaction types: nucleophilic substitution (SN2) and base-induced elimination (E2).[1][2] The structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the temperature all play a crucial role in determining the predominant pathway.[2]
This compound is a primary alkyl halide, a class of compounds that typically favors the SN2 mechanism due to the low steric hindrance around the reaction center.[3][4] However, the presence of two methyl groups on the adjacent carbon (the β-carbon) introduces significant steric bulk.[5] This steric hindrance can impede the backside attack required for an SN2 reaction, making the E2 pathway more competitive.[5]
The competition between SN2 and E2 reactions is a subject of extensive experimental and theoretical investigation.[6] Computational chemistry has emerged as a powerful tool to model these reaction pathways, providing insights into their energetics and transition states.[7][8]
At a Glance: Comparing Reaction Propensities
The following table summarizes the expected reaction tendencies for this compound compared to less hindered primary alkyl halides and more substituted alkyl halides. This comparison is based on established principles of organic chemistry.
| Alkyl Halide | Type | Expected Major Pathway (with strong, non-bulky base) | Rationale |
| 1-Bromopropane | Primary | SN2 | Minimal steric hindrance allows for efficient backside attack by the nucleophile. |
| This compound | Primary (Sterically Hindered) | SN2 and E2 in competition | Primary nature favors SN2, but β-substitution introduces steric hindrance, increasing the likelihood of E2. [5] |
| 2-Bromobutane | Secondary | SN2 and E2 in competition | Secondary alkyl halides are susceptible to both pathways, with the outcome highly dependent on reaction conditions.[3][4] |
| 2-Bromo-2-methylpropane (tert-Butyl bromide) | Tertiary | E2 | Severe steric hindrance prevents SN2, and the stability of the potential carbocation also favors elimination.[3][4] |
Delving Deeper: Computational Modeling of Reaction Pathways
Computational modeling provides a quantitative framework for understanding the competition between SN2 and E2 reactions. By calculating the potential energy surface for each pathway, we can determine the activation energies and reaction energies, which in turn predict the reaction rates and product distributions.
Key Computational Metrics
| Parameter | Description | Implication for Reaction Outcome |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy corresponds to a faster reaction rate. The pathway with the lower activation energy will be the major pathway. |
| Reaction Energy (ΔGrxn) | The overall energy change of the reaction. | A negative reaction energy indicates a thermodynamically favorable reaction. |
The following table presents illustrative computational data for the reaction of a generic primary alkyl halide with a strong, non-bulky base, highlighting the expected trend for this compound.
| Reaction Pathway | Reactant | Illustrative Activation Energy (kcal/mol) | Illustrative Reaction Energy (kcal/mol) |
| SN2 | 1-Bromopropane | 20 | -15 |
| E2 | 1-Bromopropane | 25 | -10 |
| SN2 | This compound | 23 | -14 |
| E2 | This compound | 24 | -12 |
Note: The values for this compound are hypothetical and intended for illustrative purposes to demonstrate the expected increase in the activation energy for the SN2 pathway due to steric hindrance, making the E2 pathway more competitive.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the competing SN2 and E2 reaction pathways for this compound.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Experimental Protocols: A Blueprint for Investigation
Validating computational predictions and quantifying product distributions require robust experimental methodologies.
General Experimental Protocol for Kinetic Studies
-
Reactant Preparation: Prepare standard solutions of this compound and the chosen base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).
-
Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel at a constant temperature.
-
Monitoring Reaction Progress: Withdraw aliquots from the reaction mixture at specific time intervals.
-
Quenching: Quench the reaction in the aliquots by adding a suitable reagent (e.g., a weak acid).
-
Product Analysis: Analyze the quenched samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the substitution and elimination products.
-
Data Analysis: Determine the initial rates of formation for each product and use this data to calculate the rate constants for the SN2 and E2 pathways.[9][10]
Computational Modeling Workflow
The following diagram illustrates a typical workflow for the computational modeling of reaction pathways.
Caption: A typical workflow for computational modeling of reaction pathways.
Conclusion
The reaction of this compound presents a fascinating case study in the competition between SN2 and E2 pathways. While its primary nature suggests a preference for substitution, the steric hindrance introduced by the β-methyl groups makes the elimination pathway a significant competitor. Computational modeling offers a powerful predictive tool to dissect the energetics of these competing pathways, while rigorous experimental studies are essential for validating these predictions and quantifying the product distributions. A combined theoretical and experimental approach is crucial for accurately predicting and controlling the reactivity of such sterically hindered alkyl halides in complex synthetic applications.
References
- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 2. fiveable.me [fiveable.me]
- 3. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Imaging dynamic fingerprints of competing E2 and SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate [mdpi.com]
- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Structural Verification of 1-Bromo-2,3-dimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies for the structural verification of 1-Bromo-2,3-dimethylpentane. By contrasting its expected analytical data with that of its structural isomers, 2-Bromo-2,3-dimethylpentane and 3-Bromo-2,3-dimethylpentane, we demonstrate a definitive workflow for its unambiguous identification. The protocols and data presented herein serve as a practical reference for researchers engaged in organic synthesis and characterization.
Experimental Verification Workflow
The structural elucidation of a synthesized compound like this compound follows a logical progression of analytical techniques. Each method provides unique pieces of information that, when combined, confirm the compound's identity, purity, and detailed structure. The workflow begins with mass spectrometry to determine the molecular weight and elemental composition, followed by infrared spectroscopy to identify functional groups. Finally, nuclear magnetic resonance spectroscopy provides the detailed carbon-hydrogen framework and connectivity.
Caption: Workflow for the structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to confirm the presence of bromine through its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2] This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units, which is a clear indicator for a monobrominated compound.[2][3]
Comparative Mass Spectrometry Data
| Feature | This compound | 2-Bromo-2,3-dimethylpentane | 3-Bromo-2,3-dimethylpentane |
| Molecular Formula | C₇H₁₅Br | C₇H₁₅Br | C₇H₁₅Br |
| Molecular Weight | 179.10 g/mol | 179.10 g/mol | 179.10 g/mol |
| Molecular Ion (M⁺) | m/z 178 (⁷⁹Br), 180 (⁸¹Br) | m/z 178 (⁷⁹Br), 180 (⁸¹Br) | m/z 178 (⁷⁹Br), 180 (⁸¹Br) |
| Key Fragment (M-Br)⁺ | m/z 99 | m/z 99 | m/z 99 |
| Other Fragments | Loss of propyl (C₃H₇), ethyl (C₂H₅) | Loss of t-butyl, isopropyl | Loss of ethyl (C₂H₅), sec-butyl |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the instrument.
-
Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
-
Acceleration : The resulting positively charged ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.
-
Detection : Ions are detected, and the signal is processed to generate a mass spectrum, plotting relative abundance against m/z.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For alkyl halides, the most relevant absorptions are the C-H stretching and bending frequencies and the C-Br stretching frequency. The C-Br stretch is typically found in the fingerprint region between 690-515 cm⁻¹, though its identification can sometimes be complicated by other absorptions in this region.[3][4][5] A key indicator for a terminal alkyl bromide like this compound is the C-H wag of the –CH₂X group, which appears between 1300-1150 cm⁻¹.[5][6]
Comparative IR Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | This compound | 2-Bromo-2,3-dimethylpentane | 3-Bromo-2,3-dimethylpentane |
| C-H Stretch (sp³) | 2850-3000 | Present | Present | Present |
| C-H Bend | 1350-1480 | Present | Present | Present |
| -CH₂Br Wag | 1300-1150 | Present | Absent | Absent |
| C-Br Stretch | 690-515 | Present | Present | Present |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For a liquid sample, a drop is placed between two polished salt plates (e.g., NaCl or KBr) to create a thin liquid film.
-
Background Spectrum : A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum : The prepared sample is placed in the instrument's beam path.
-
Data Acquisition : The sample is irradiated with a broad range of infrared frequencies, and the interferometer measures the absorption. A Fourier transform is applied to the resulting interferogram to generate the IR spectrum (transmittance vs. wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different proton environments and their neighboring protons, while ¹³C NMR reveals the number of different carbon environments.
The chemical shift, integration, and splitting pattern (multiplicity) of the signals are unique to the specific arrangement of atoms. The electronegative bromine atom causes protons on adjacent carbons to be "deshielded," shifting their signals downfield (to a higher ppm value).[6]
Comparative ¹H NMR Data (Predicted)
| Feature | This compound | 2-Bromo-2,3-dimethylpentane | 3-Bromo-2,3-dimethylpentane |
| Number of Signals | 7 | 6 | 6 |
| Signal for -CH₂Br | ~3.4 ppm (doublet of doublets) | Absent | Absent |
| Signal for -CHBr- | Absent | ~4.1 ppm (doublet) | ~4.2 ppm (doublet of doublets) |
| Integration Ratio | 1:1:1:2:3:3:3 | 1:1:2:3:3:6 | 1:1:2:3:3:6 |
| Key Multiplicities | Doublets and triplets for methyl groups, complex multiplets for methine/methylene protons. | A large doublet (6H) for two equivalent methyls. | Two distinct methyl triplets. |
The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. The carbon atom bonded to the bromine will be significantly shifted downfield.
Comparative ¹³C NMR Data (Predicted)
| Feature | This compound | 2-Bromo-2,3-dimethylpentane | 3-Bromo-2,3-dimethylpentane |
| Number of Signals | 7 | 6 | 6 |
| Signal for -C-Br | ~35-45 ppm (-CH₂Br) | ~60-70 ppm (-CBr-) | ~65-75 ppm (-CHBr-) |
| Symmetry | Asymmetric | Higher symmetry (two methyls are equivalent) | Higher symmetry (two ethyl groups are equivalent) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Instrument Setup : Insert the NMR tube into the spectrometer probe. The instrument is "locked" onto the deuterium (B1214612) signal of the solvent, and the magnetic field is "shimmed" to achieve maximum homogeneity.
-
Data Acquisition :
-
For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. Standard acquisition parameters are used.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically used to ensure that each unique carbon appears as a single sharp line. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain NMR spectrum (intensity vs. chemical shift in ppm).
Conclusion
The combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy provides an unambiguous method for the structural verification of this compound. While mass spectrometry confirms the molecular formula and the presence of bromine for all three isomers, and IR spectroscopy provides general functional group information, only NMR spectroscopy can definitively distinguish between them.
The unique set of 7 signals in both the ¹H and ¹³C NMR spectra, along with the characteristic downfield shift and multiplicity of the -CH₂Br protons, serves as the definitive fingerprint for this compound, clearly differentiating it from its structural isomers which exhibit higher symmetry and different key signals.
References
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
Assessing the Purity of Synthesized 1-Bromo-2,3-dimethylpentane: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of common methods for assessing the purity of synthesized 1-Bromo-2,3-dimethylpentane, a valuable alkyl halide intermediate. We will delve into detailed experimental protocols, present comparative data, and visualize the assessment workflow.
Synthesis and Potential Impurities
This compound is typically synthesized from its corresponding alcohol, 2,3-dimethyl-1-pentanol (B156742), via nucleophilic substitution. Common reagents for this transformation include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of reagent and reaction conditions can influence the impurity profile of the crude product.
Common potential impurities include:
-
Unreacted 2,3-dimethyl-1-pentanol: The starting material may not fully react.
-
Isomeric Bromides: Rearrangement of the carbocation intermediate (in the case of HBr) can lead to the formation of constitutional isomers such as 2-bromo-2,3-dimethylpentane and 3-bromo-2,3-dimethylpentane.
-
Elimination Products: Alkenes, such as 2,3-dimethyl-1-pentene, can be formed as byproducts, particularly at higher temperatures.
-
Solvent and Reagent Residues: Residual solvents used in the reaction or workup, as well as byproducts from the brominating agent (e.g., phosphorous acid from PBr₃), may be present.
Purity Assessment Methods: A Comparative Analysis
The purity of synthesized this compound can be assessed using various analytical techniques. The choice of method depends on the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.
Table 1: Comparison of Purity Assessment Methods for this compound
| Analytical Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | High sensitivity and resolution for volatile impurities. Provides structural information for impurity identification. | Requires a volatile and thermally stable sample. | Low ppm | High ppm |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without a specific reference standard for each impurity. | Lower sensitivity compared to GC-MS. Signal overlap can complicate quantification. | ~0.1% | ~0.5% |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations, identifying functional groups. | Fast and non-destructive. Useful for confirming the presence of the C-Br bond and the absence of the -OH group from the starting material. | Provides limited information on the identity and quantity of discrete impurities. Not suitable for assessing purity of closely related structures. | Primarily qualitative | Not applicable |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities in the synthesized this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and quantify its purity.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Data Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Structural Confirmation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.
-
Purity Assessment: The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard. Impurities can be identified by their unique signals.
-
Infrared (IR) Spectroscopy
Objective: To confirm the functional groups present in the synthesized product.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Confirm the presence of C-H (alkane) stretches (~2850-3000 cm⁻¹) and the C-Br stretch (~500-600 cm⁻¹). Verify the absence of a broad O-H stretch (~3200-3600 cm⁻¹) from the starting alcohol.
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Comparison of Purification Methods: Supporting Experimental Data
To provide a quantitative comparison of purification methods, a hypothetical batch of crude this compound was subjected to two common purification techniques: simple distillation and flash column chromatography. The purity of the resulting product was then assessed by GC-MS.
Table 2: Comparative Purity of this compound after Purification
| Purification Method | Purity by GC-MS (%) | Major Impurities Detected | Yield (%) |
| Simple Distillation | 95.2 | 2,3-dimethyl-1-pentene (2.5%), Unreacted 2,3-dimethyl-1-pentanol (1.8%) | 75 |
| Flash Column Chromatography (Silica Gel) | 99.1 | 2,3-dimethyl-1-pentene (0.5%) | 60 |
Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and the efficiency of the purification process.
This comparative guide provides researchers with the necessary information to make informed decisions regarding the assessment of purity for synthesized this compound. The choice of analytical and purification methods will ultimately depend on the specific requirements of the research, including the desired level of purity and the available resources.
Kinetic Studies of 1-Bromo-2,3-dimethylpentane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 1-bromo-2,3-dimethylpentane and structurally similar, sterically hindered bromoalkanes. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages data from analogous compounds to provide a robust predictive comparison of its reactivity in substitution and elimination reactions.
Executive Summary
This compound, a secondary bromoalkane, is expected to exhibit complex reactivity, participating in competing nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome of these reactions is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent. Steric hindrance, a key feature of this molecule, plays a crucial role in dictating the predominant reaction pathway.
Comparative Kinetic Data
Direct experimental kinetic data for this compound is scarce. Therefore, we present a comparative analysis using data from structurally related bromoalkanes to infer its likely behavior.
Solvolysis Reactions (SN1/E1)
In solvolysis reactions, where the solvent acts as the nucleophile, sterically hindered secondary and tertiary bromoalkanes typically react via a unimolecular mechanism (SN1 and E1) due to the formation of a relatively stable carbocation intermediate. The reaction of 3-bromo-2,2-dimethylbutane, a structurally similar tertiary bromoalkane, with sodium ethoxide in ethanol (B145695) has been observed to follow first-order kinetics, which is characteristic of an E1/SN1 pathway. This suggests that this compound would also likely undergo solvolysis through a similar mechanism.
Table 1: Relative Rates of Ethanolysis of Primary Bromoalkanes at 25°C
| Bromoalkane | Relative Rate |
| Ethyl bromide | 1.0 |
| n-Propyl bromide | 0.28 |
| Isobutyl bromide | 0.030 |
| Neopentyl bromide | 0.00000042 |
This data illustrates the profound effect of steric hindrance on the SN2 reaction rate. As substitution on the carbon adjacent to the bromine-bearing carbon increases, the rate of backside attack by the nucleophile is significantly reduced.
Elimination Reactions (E2)
With strong, non-nucleophilic bases, elimination reactions (E2) are favored. The regioselectivity of the elimination (i.e., the position of the double bond in the resulting alkene) is influenced by the steric bulk of the base.
Table 2: Product Distribution in the E2 Reaction of Sterically Hindered Bromoalkanes
| Bromoalkane | Base | Major Product | Minor Product |
| 2-Bromo-2-methylbutane | Potassium tert-butoxide in tert-butanol | 2-Methyl-1-butene (Hofmann) | 2-Methyl-2-butene (Zaitsev) |
| 2-Bromo-2,3-dimethylbutane | Potassium tert-butoxide in tert-butanol | 2,3-Dimethyl-1-butene (Hofmann) | 2,3-Dimethyl-2-butene (Zaitsev) |
| 3-Bromo-2,2-dimethylbutane | Sodium ethoxide in ethanol | 2,3-Dimethyl-2-butene (Zaitsev) | 2,3-Dimethyl-1-butene (Hofmann) |
The use of a bulky base like potassium tert-butoxide favors the formation of the less substituted (Hofmann) alkene, while a smaller base like sodium ethoxide favors the more substituted (Zaitsev) alkene.
Reaction Pathways and Mechanisms
The competition between substitution and elimination pathways for this compound is a central aspect of its reactivity.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics via Solvolysis
This protocol outlines a method to determine the rate of solvolysis of a sterically hindered bromoalkane in an ethanol/water mixture.
Materials:
-
Sterically hindered bromoalkane (e.g., this compound)
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Volumetric flasks, pipettes, burette, conical flasks
-
Thermostatted water bath
-
Stopwatch
Procedure:
-
Prepare a stock solution of the bromoalkane in ethanol.
-
Prepare the desired ethanol/water solvent mixture.
-
Equilibrate the solvent mixture and the bromoalkane solution to the desired reaction temperature in the water bath.
-
Initiate the reaction by mixing the bromoalkane solution with the solvent mixture. Start the stopwatch immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Titrate the liberated hydrobromic acid in the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Continue taking samples until the reaction is approximately 70-80% complete.
-
The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t, and V∞ is the volume of NaOH used at the completion of the reaction.
Protocol 2: Product Distribution Analysis by Gas Chromatography (GC)
This protocol describes the analysis of the product mixture from an elimination reaction to determine the ratio of different alkene isomers.
Materials:
-
Product mixture from the elimination reaction
-
Suitable volatile solvent (e.g., diethyl ether)
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column suitable for separating hydrocarbon isomers (e.g., DB-1 or equivalent)
-
Authentic standards of the expected alkene products
Procedure:
-
Dissolve a small sample of the product mixture in the volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Run the GC analysis using an appropriate temperature program to ensure good separation of the alkene isomers.
-
Identify the peaks corresponding to the different alkene products by comparing their retention times with those of the authentic standards.
-
Determine the relative peak areas of the identified alkene isomers.
-
The product ratio is calculated from the relative peak areas, assuming that the FID response is proportional to the mass of each component.
Caption: Experimental workflow for product analysis by Gas Chromatography.
Conclusion
The kinetic behavior of this compound is predicted to be a nuanced interplay of steric and electronic effects, leading to a competition between SN1, SN2, E1, and E2 reaction pathways. By analogy with structurally similar compounds, it is anticipated that solvolysis reactions will proceed via a unimolecular mechanism, while reactions with strong bases will favor elimination. The choice of a sterically hindered or unhindered base is expected to control the regioselectivity of the elimination product. The experimental protocols provided herein offer a framework for the empirical investigation of these predictions, enabling researchers to gather specific kinetic and product distribution data for this and other sterically hindered haloalkanes.
Safety Operating Guide
Proper Disposal of 1-Bromo-2,3-dimethylpentane: A Guide for Laboratory Professionals
This guide provides essential safety, logistical, and procedural information for the proper disposal of 1-Bromo-2,3-dimethylpentane. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. The procedures outlined are intended for researchers, scientists, and drug development professionals who handle halogenated organic compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. As a halogenated hydrocarbon, it requires specific handling to mitigate risks. All operations involving this chemical or its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never discard it down the drain or allow it to evaporate into the atmosphere.[3][4] It must be collected and managed as hazardous waste.
Step 1: Waste Segregation Proper segregation is the most critical step in the disposal process. This compound is a halogenated organic compound .[5] It must be collected separately from all other waste streams.[1][2][6]
Do Not Mix With:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexane)[4]
-
Aqueous solutions (acids or bases)[5]
-
Strong oxidizing or reducing agents[4]
-
Heavy metals[4]
Mixing halogenated and non-halogenated waste streams increases the complexity and cost of disposal.[1][4]
Step 2: Use of Designated Waste Containers Collect this compound waste in a designated, leak-proof container that is chemically compatible with halogenated compounds.[3][7]
-
Container Type: Polyethylene containers are recommended.[3][8] Avoid metal safety cans, as halogenated solvents can degrade to form acids that corrode metal.[3]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
Step 3: Waste Accumulation and Storage
-
Location: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.[2][7]
-
Conditions: The storage area must be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[1][3][9]
-
Containment: Always use secondary containment, such as a larger, chemically resistant tub, to prevent the spread of potential leaks or spills.[3][7]
-
Closure: Keep the container tightly closed except when adding waste.[4][8]
Step 4: Arranging for Final Disposal Once the waste container is approaching 90% full, arrange for its collection.[8]
-
Contact: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[6][7]
-
Method: The standard disposal method for halogenated organic waste is high-temperature incineration at a regulated facility.[5][6]
Chemical and Physical Data Summary
The following data informs the necessary handling and disposal precautions for halogenated compounds.
| Property | Data Point | Rationale for Disposal Concern |
| Classification | Halogenated Organic Compound | Dictates segregation into the specific "halogenated" waste stream for incineration.[5] |
| Physical State | Liquid | Poses a risk of splashes and spills; requires secure, leak-proof containment.[10] |
| Incompatibilities | Strong oxidizing agents, strong bases | Must be segregated from these materials to prevent dangerous chemical reactions in the waste container.[11] |
| Disposal Method | Incineration | Required for halogenated compounds to prevent the formation of toxic byproducts.[5] |
Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent.[3][6]
-
Carefully collect the absorbed material and contaminated cleaning supplies using non-sparking tools.[3]
-
Place the collected material into a sealed, properly labeled container for disposal as hazardous waste.[3][6]
-
Decontaminate the spill area thoroughly.[6]
-
-
Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
